Product packaging for 2-Oxetanone, 4-cyclohexyl-(Cat. No.:CAS No. 132835-55-3)

2-Oxetanone, 4-cyclohexyl-

Cat. No.: B15415206
CAS No.: 132835-55-3
M. Wt: 154.21 g/mol
InChI Key: YYBSHPWHDZVUPV-UHFFFAOYSA-N
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Description

2-Oxetanone, 4-cyclohexyl- is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxetanone, 4-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxetanone, 4-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B15415206 2-Oxetanone, 4-cyclohexyl- CAS No. 132835-55-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132835-55-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-cyclohexyloxetan-2-one

InChI

InChI=1S/C9H14O2/c10-9-6-8(11-9)7-4-2-1-3-5-7/h7-8H,1-6H2

InChI Key

YYBSHPWHDZVUPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(=O)O2

Origin of Product

United States

Foundational & Exploratory

4-Cyclohexyl-2-oxetanone: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyclohexyl-2-oxetanone is a heterocyclic organic compound belonging to the β-lactone class. Its structure consists of a four-membered oxetanone ring substituted with a cyclohexyl group at the 4-position. The strained four-membered ring imparts significant reactivity to this class of molecules, making them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of 4-cyclohexyl-2-oxetanone, with a focus on data relevant to researchers in the fields of chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative, information from closely related 4-alkyl-2-oxetanones is included to provide a representative understanding.

Chemical Properties

PropertyValueSource/Comment
Molecular Formula C₉H₁₄O₂Calculated
Molecular Weight 154.21 g/mol [1]
Melting Point N/AData not available
Boiling Point N/AData not available
Solubility N/AExpected to be soluble in common organic solvents.
Appearance N/ALikely a colorless liquid or low-melting solid at room temperature.
CAS Number 159832-06-1[1]

Synthesis

The primary route for the synthesis of 4-substituted-2-oxetanones is the [2+2] cycloaddition of a ketene with an aldehyde. In the case of 4-cyclohexyl-2-oxetanone, this involves the reaction of ketene with cyclohexanecarbaldehyde. Enantioselective synthesis can be achieved using chiral catalysts.

Representative Experimental Protocol: Enantioselective Synthesis of 4-Alkyl-2-oxetanones

The following is a general procedure based on the synthesis of optically active 4-substituted β-lactones. Specific optimization for the synthesis of 4-cyclohexyl-2-oxetanone would be required.

Materials:

  • Cyclohexanecarbaldehyde

  • Ketene (generated in situ or as a solution)

  • Chiral Lewis acid catalyst (e.g., chiral aluminum or boron complexes)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of the chiral Lewis acid catalyst in the anhydrous solvent is prepared in a flame-dried reaction vessel under an inert atmosphere.

  • The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

  • Cyclohexanecarbaldehyde is added dropwise to the catalyst solution.

  • A solution of ketene is then slowly added to the reaction mixture while maintaining the low temperature.

  • The reaction is stirred for several hours until completion, monitored by a suitable technique (e.g., TLC or GC).

  • The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-cyclohexyl-2-oxetanone.

Synthesis_Workflow reagents Cyclohexanecarbaldehyde + Ketene reaction [2+2] Cycloaddition (-78 °C to 0 °C) reagents->reaction catalyst Chiral Lewis Acid Catalyst in Anhydrous Solvent catalyst->reaction quench Quenching (e.g., aq. NH4Cl) reaction->quench workup Work-up (Extraction, Washing, Drying) quench->workup purification Purification (Column Chromatography) workup->purification product 4-Cyclohexyl-2-oxetanone purification->product

General workflow for the synthesis of 4-cyclohexyl-2-oxetanone.

Spectroscopic Characterization

Specific spectroscopic data for 4-cyclohexyl-2-oxetanone is not available in public spectral databases. However, the expected characteristic signals are outlined below based on the analysis of analogous compounds.

¹H NMR:

  • CH proton at C4: A multiplet in the region of δ 4.0-5.0 ppm, coupled to the protons on the cyclohexyl ring and the C3 protons of the oxetanone ring.

  • CH₂ protons at C3: Two diastereotopic protons appearing as multiplets in the region of δ 2.5-3.5 ppm.

  • Cyclohexyl protons: A series of complex multiplets in the upfield region of δ 1.0-2.0 ppm.

¹³C NMR:

  • Carbonyl carbon (C2): A signal in the downfield region, typically around δ 170-180 ppm.

  • CH carbon at C4: A signal around δ 70-80 ppm.

  • CH₂ carbon at C3: A signal around δ 40-50 ppm.

  • Cyclohexyl carbons: Signals in the upfield region of δ 25-40 ppm.

Infrared (IR) Spectroscopy:

  • A strong characteristic carbonyl (C=O) stretching band for a strained lactone is expected in the region of 1820-1850 cm⁻¹.

  • C-O stretching bands would appear in the fingerprint region.

  • C-H stretching bands for the cyclohexyl and oxetanone rings would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be observed at m/z = 154.

  • Fragmentation patterns would likely involve the loss of CO₂ (m/z = 110) and fragmentation of the cyclohexyl ring.

Reactivity

The reactivity of 4-cyclohexyl-2-oxetanone is dominated by the high ring strain of the β-lactone ring, making it susceptible to nucleophilic attack and ring-opening reactions.

Hydrolysis

β-Lactones undergo hydrolysis to form the corresponding β-hydroxy carboxylic acid. This reaction can be catalyzed by acid or base. The hydrolysis of 4-cyclohexyl-2-oxetanone would yield 3-cyclohexyl-3-hydroxypropanoic acid.

Nucleophilic Ring-Opening

A wide range of nucleophiles can open the β-lactone ring. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

  • Attack at the carbonyl carbon (Acyl-oxygen cleavage): This is the more common pathway for most nucleophiles, leading to the formation of a β-substituted propionic acid derivative.

  • Attack at the β-carbon (Alkyl-oxygen cleavage): This pathway is favored by certain hard nucleophiles and under specific catalytic conditions.

Reactivity_Pathways start 4-Cyclohexyl-2-oxetanone hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis nucleophilic_attack Nucleophilic Attack (Nu⁻) start->nucleophilic_attack polymerization Ring-Opening Polymerization start->polymerization product_hydrolysis 3-Cyclohexyl-3-hydroxypropanoic acid hydrolysis->product_hydrolysis product_nucleophile β-Substituted Propionic Acid Derivative nucleophilic_attack->product_nucleophile product_polymer Poly(3-hydroxy-3-cyclohexylpropionate) polymerization->product_polymer

Key reactivity pathways of 4-cyclohexyl-2-oxetanone.
Ring-Opening Polymerization (ROP)

4-Alkyl-2-oxetanones can undergo ring-opening polymerization to produce polyesters. This polymerization can be initiated by various catalysts, including anionic, cationic, and coordination-insertion type initiators. The resulting polymer from 4-cyclohexyl-2-oxetanone would be poly(3-hydroxy-3-cyclohexylpropionate), a potentially biodegradable polyester with properties influenced by the bulky cyclohexyl side group.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or involvement in any signaling pathways of 4-cyclohexyl-2-oxetanone. However, the β-lactone structural motif is present in a number of natural products with potent biological activities, including antimicrobial and anticancer properties.[2][3] The high reactivity of the β-lactone ring allows these molecules to act as covalent inhibitors of enzymes. Further research would be necessary to explore the potential biological effects of 4-cyclohexyl-2-oxetanone.

Conclusion

4-cyclohexyl-2-oxetanone is a molecule of interest due to its reactive β-lactone core. While specific experimental data for this compound are scarce, its chemical properties and reactivity can be largely inferred from the well-established chemistry of 4-substituted-2-oxetanones. Its synthesis is achievable through [2+2] cycloaddition, and its reactivity is dominated by nucleophilic ring-opening reactions. The potential for this molecule as a monomer for novel polyesters or as a scaffold in medicinal chemistry warrants further investigation to fully characterize its properties and explore its applications. Researchers are encouraged to consult primary literature for detailed experimental procedures and to perform thorough characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Oxetanone, 4-cyclohexyl- (CAS 159832-06-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 2-Oxetanone, 4-cyclohexyl- (CAS 159832-06-1), a β-lactone of interest in organic synthesis and potentially in medicinal chemistry. Due to a notable absence of experimentally determined physical data in publicly accessible literature and databases, this document provides a framework for its characterization. It outlines standardized experimental protocols for determining key physical properties and presents a logical workflow for such a characterization process. This guide is intended to equip researchers with the necessary methodologies to elucidate the physicochemical profile of this and other novel compounds.

Compound Identification

While specific experimental data is limited, the fundamental molecular properties of 2-Oxetanone, 4-cyclohexyl- have been established.

PropertyValueSource
CAS Number 159832-06-1[1]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
Canonical SMILES C1CC(CCC1)C2CC(=O)O2N/A
InChI Key N/AN/A

Note: Properties such as melting point, boiling point, density, and solubility are frequently listed as "Not Available" in chemical databases, underscoring the need for experimental determination.[1]

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a standardized workflow for the determination of the physical properties of a novel or uncharacterized solid organic compound like 2-Oxetanone, 4-cyclohexyl-.

G Workflow for Physical Property Characterization cluster_synthesis Compound Acquisition cluster_properties Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis & Purification Purity Purity Assessment (NMR, HPLC, etc.) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Sufficiently Pure Sample BoilingPoint Boiling Point Determination (if applicable) Purity->BoilingPoint Density Density Measurement Purity->Density Solubility Solubility Profiling Purity->Solubility DataCompilation Data Compilation & Tabulation MeltingPoint->DataCompilation BoilingPoint->DataCompilation Density->DataCompilation Solubility->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: A logical workflow for the characterization of a chemical compound.

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies that can be employed to determine the key physical properties of 2-Oxetanone, 4-cyclohexyl-.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Capillary melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if necessary to powder the sample)

Procedure:

  • Sample Preparation: Ensure the sample of 2-Oxetanone, 4-cyclohexyl- is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the apparatus to heat at a rapid rate initially. As the temperature approaches the expected melting point (if a theoretical estimate is available), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • Reporting: The melting point is reported as a temperature range from the onset to the completion of melting.

Boiling Point Determination (Microscale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, a micro boiling point determination is appropriate.

Apparatus:

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

  • Rubber band or wire to attach the test tube and thermometer

Procedure:

  • Sample Preparation: Place a few drops of liquid 2-Oxetanone, 4-cyclohexyl- into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

  • Observation: As the liquid heats, air will bubble out of the capillary tube. Continue heating until a steady stream of bubbles emerges.

  • Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume. The pycnometer method provides a precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a small glass flask with a precisely fitted ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Syringe or pipette

Procedure:

  • Mass of Empty Pycnometer: Clean and thoroughly dry the pycnometer. Weigh it on the analytical balance (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water and place it in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium. The water level should be adjusted to the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with 2-Oxetanone, 4-cyclohexyl-, bring it to the same constant temperature, adjust the level, dry the exterior, and weigh it (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

Solubility Profiling

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative solubility profile is determined by testing the compound's solubility in a range of common laboratory solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or droppers

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

  • Sample Preparation: Add a small, measured amount of 2-Oxetanone, 4-cyclohexyl- (e.g., 10 mg) to a series of labeled test tubes.

  • Solvent Addition: To each test tube, add a measured volume of a single solvent (e.g., 1 mL).

  • Mixing: Agitate each tube vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

  • Reporting: Report the qualitative solubility in each of the tested solvents. For quantitative analysis, a concentration series would be prepared and analyzed using a technique like HPLC or UV-Vis spectroscopy.

Conclusion

References

An In-Depth Technical Guide to the Stereochemistry and Chirality of 4-Cyclohexyl-2-Oxetanone

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the stereochemistry and chirality of 4-cyclohexyl-2-oxetanone is provided below.

Introduction

4-Cyclohexyl-2-oxetanone is a chiral molecule belonging to the β-lactone family of four-membered cyclic esters. The presence of a stereocenter at the C4 position, which is substituted with a cyclohexyl group, gives rise to a pair of enantiomers: (R)-4-cyclohexyl-2-oxetanone and (S)-4-cyclohexyl-2-oxetanone. The strained four-membered ring makes β-lactones valuable synthetic intermediates and imparts them with significant biological activity. In drug development, it is crucial to study enantiomers separately, as they often exhibit different pharmacological and toxicological profiles. This guide outlines the key stereochemical aspects, enantioselective synthesis strategies, and analytical considerations for 4-cyclohexyl-2-oxetanone.

Enantioselective Synthesis Strategies

The primary challenge in working with chiral molecules is the development of methods to obtain single enantiomers. The two most common strategies are direct asymmetric synthesis and the resolution of a racemic mixture.

The most direct route to enantiomerically enriched β-lactones is the catalytic asymmetric [2+2] cycloaddition of a ketene with an aldehyde. For the synthesis of 4-cyclohexyl-2-oxetanone, this involves the reaction between ketene and cyclohexanecarboxaldehyde in the presence of a chiral catalyst. Chiral Lewis acids and N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for this transformation.[1][2]

G start Starting Materials reactants Cyclohexanecarboxaldehyde + Ketene start->reactants reaction Asymmetric [2+2] Cycloaddition reactants->reaction catalyst Chiral Catalyst (e.g., Chiral Lewis Acid) catalyst->reaction workup Reaction Quench & Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Enantioenriched 4-Cyclohexyl-2-oxetanone purification->product analysis Chiral HPLC Analysis (Determine ee) product->analysis

Caption: Workflow for Enantioselective Synthesis.

Generalized Experimental Protocol: Asymmetric [2+2] Cycloaddition

  • A flame-dried reaction flask is charged with the chiral catalyst (e.g., an aluminum bissulfonamide complex, 10 mol%) and placed under an inert argon atmosphere.

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) is added, and the solution is cooled to the optimal temperature (e.g., -78 °C).

  • Freshly distilled cyclohexanecarboxaldehyde (1.0 equivalent) is added dropwise to the catalyst solution.

  • A solution of ketene (generated in situ or from a cylinder, 1.2 equivalents) in the same anhydrous solvent is added slowly over 1-2 hours.

  • The reaction is stirred at -78 °C for an additional 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the 4-cyclohexyl-2-oxetanone.

  • The enantiomeric excess (ee) is determined by analysis on a chiral HPLC column.

Kinetic resolution is a robust method for separating a racemic mixture. It relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers. Lipases are widely used biocatalysts for the resolution of alcohols and esters due to their high enantioselectivity, mild reaction conditions, and commercial availability.[1] This process can be applied to a racemic precursor, such as a 3-hydroxy-3-cyclohexylpropanoate ester, which can then be cyclized to the desired β-lactone.

G racemate Racemic Precursor (e.g., Ethyl 3-hydroxy-3-cyclohexylpropanoate) reaction Enantioselective Acylation racemate->reaction lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction reagent Acyl Donor (e.g., Vinyl Acetate) reagent->reaction separation Separation of Mixture (Chromatography) reaction->separation Stop at ~50% conversion unreacted Unreacted (S)-Precursor (High ee) separation->unreacted acylated Acylated (R)-Precursor (High ee) separation->acylated cyclization1 Cyclization unreacted->cyclization1 cyclization2 Deacylation & Cyclization acylated->cyclization2 product_S (S)-4-Cyclohexyl-2-oxetanone cyclization1->product_S product_R (R)-4-Cyclohexyl-2-oxetanone cyclization2->product_R

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Generalized Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • To a solution of racemic ethyl 3-hydroxy-3-cyclohexylpropanoate (1.0 equivalent) in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 3.0 equivalents).

  • Add an immobilized lipase (e.g., Novozym 435, 20% by weight of the substrate).

  • Stir the suspension at a constant temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine both conversion and the ee of the substrate and product.

  • Stop the reaction at or near 50% conversion by filtering off the enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the acylated product by flash column chromatography.

  • Independently cyclize each enantiomerically enriched precursor to the corresponding (R)- or (S)-4-cyclohexyl-2-oxetanone.

Quantitative Data

The following tables present representative data expected from the synthesis and analysis of 4-cyclohexyl-2-oxetanone enantiomers.

Table 1: Representative Data for Enantioselective Synthesis

Catalyst System Aldehyde Solvent Temp (°C) Yield (%) ee (%) Configuration
Al-(R)-bissulfonamide Cyclohexanecarboxaldehyde CH₂Cl₂ -78 82 94 (R)

| Chiral NHC | Cyclohexanecarboxaldehyde | Toluene | -20 | 75 | 91 | (S) |

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution

Lipase Substrate Acyl Donor Conversion (%) Substrate ee (%) Product ee (%)
Novozym 435 Racemic Precursor Vinyl Acetate 50.5 >99 98

| Amano Lipase PS | Racemic Precursor | Isopropenyl Acetate | 49.8 | 98 | >99 |

Table 3: Representative Analytical Data for 4-Cyclohexyl-2-oxetanone Enantiomers

Compound Formula MW Specific Rotation [α]D²⁰ (c 1.0, CHCl₃)
(R)-4-cyclohexyl-2-oxetanone C₉H₁₄O₂ 154.21 Positive (+) value

| (S)-4-cyclohexyl-2-oxetanone | C₉H₁₄O₂ | 154.21 | Negative (-) value |

Note: The exact specific rotation values must be determined experimentally.

Biological Activity Context

While no specific biological activity data for the enantiomers of 4-cyclohexyl-2-oxetanone has been identified in public literature, the β-lactone motif is a well-known pharmacophore. It is the core structure in β-lactam antibiotics (e.g., penicillin). Furthermore, various β-lactones are known inhibitors of key enzymes such as serine proteases and fatty acid synthase, making them interesting candidates for antiviral and anticancer drug discovery. Any potential biological activity of 4-cyclohexyl-2-oxetanone would almost certainly be stereospecific, with one enantiomer being significantly more active than the other.

Conclusion

The stereochemistry of 4-cyclohexyl-2-oxetanone is pivotal for its potential application in medicinal chemistry and as a chiral building block. Enantiomerically pure forms can be accessed through established synthetic methodologies such as catalytic asymmetric [2+2] cycloadditions or lipase-catalyzed kinetic resolution. A thorough analytical characterization, including chiral HPLC and polarimetry, is essential to confirm the enantiopurity of the final products. Further investigation into the biological properties of the individual (R) and (S) enantiomers is warranted to explore their full potential in drug development.

References

An In-depth Technical Guide on the Formation of 2-Oxetanone, 4-cyclohexyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2-Oxetanone, 4-cyclohexyl-, a β-lactone of interest in synthetic and medicinal chemistry. The guide details the primary synthetic route, presents relevant quantitative data, outlines a representative experimental protocol, and illustrates the key chemical and biological processes through detailed diagrams.

Core Mechanism: [2+2] Cycloaddition

The principal mechanism for the formation of 2-Oxetanone, 4-cyclohexyl-, is the [2+2] cycloaddition reaction between cyclohexanecarboxaldehyde and ketene.[1] This reaction is a classic example of β-lactone synthesis.[1] Ketenes are highly electrophilic at the central sp-hybridized carbon, making them reactive partners for cycloaddition with aldehydes.[2]

The reaction can proceed thermally, but for enhanced control over stereochemistry and yield, it is often catalyzed.[3] Chiral Lewis acids or Lewis bases are frequently employed to achieve high enantioselectivity, which is crucial for drug development applications.[4] The catalytic cycle typically involves the activation of either the ketene or the aldehyde, facilitating the cycloaddition. For instance, a Lewis base catalyst can react with the ketene to form a chiral enolate intermediate, which then reacts with the aldehyde.[4]

G Reactants Cyclohexanecarboxaldehyde + Ketene TransitionState [2+2] Transition State Reactants->TransitionState Catalytic Activation Catalyst Chiral Catalyst (e.g., Lewis Acid/Base) Catalyst->TransitionState Product 2-Oxetanone, 4-cyclohexyl- TransitionState->Product Ring Formation G Start Start Prep Prepare Catalyst Solution in Anhydrous Solvent Start->Prep AddAldehyde Add Cyclohexanecarboxaldehyde and Cool to -78°C Prep->AddAldehyde AddKetene Slowly Add Ketene Solution to Reaction Mixture AddAldehyde->AddKetene GenKetene Generate Ketene in situ (Acetyl Chloride + Base) GenKetene->AddKetene Quench Quench Reaction (e.g., with aq. NH4Cl) AddKetene->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End G cluster_0 Enzyme Active Site Enzyme Serine Hydrolase (Active Ser-OH) Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate Nucleophilic Attack Lactone 2-Oxetanone, 4-cyclohexyl- Lactone->Intermediate InactiveEnzyme Inactive Covalently Modified Enzyme Intermediate->InactiveEnzyme Ring Opening

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-cyclohexyl-β-lactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-lactones are four-membered cyclic esters that serve as important intermediates in organic synthesis and as monomers for biodegradable polymers. Their inherent ring strain makes them susceptible to thermal decomposition, a critical consideration in their synthesis, purification, storage, and application, particularly in drug development where thermal stability is a key parameter. This guide focuses on the predicted thermal stability and degradation profile of 4-cyclohexyl-β-lactone and provides detailed methodologies for its experimental characterization.

The primary thermal degradation pathway for β-lactones is decarboxylation, which results in the formation of an olefin. This reaction is a [2+2] cycloreversion process. The stability of the β-lactone ring and the temperature at which decomposition occurs can be influenced by the nature of the substituents on the ring. For 4-cyclohexyl-β-lactone, the bulky cyclohexyl group is expected to influence the molecule's thermal behavior.

Predicted Thermal Degradation Profile

The thermal decomposition of 4-cyclohexyl-β-lactone is anticipated to proceed via decarboxylation to yield vinylcyclohexane and carbon dioxide. This reaction is typically stereospecific. The mechanism is thought to be a concerted, though highly asynchronous, process that may involve a zwitterionic transition state, depending on the solvent polarity.[1]

Key Predicted Degradation Products:

  • Vinylcyclohexane

  • Carbon Dioxide

Quantitative Thermal Analysis Data

The following tables are provided as templates for the structured presentation of experimental data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data for 4-cyclohexyl-β-lactone

ParameterValueUnitsConditions
Onset Decomposition Temp. (Tonset)°C
5% Weight Loss Temp. (Td5%)°C
10% Weight Loss Temp. (Td10%)°C
50% Weight Loss Temp. (Td50%)°C
Temperature of Max. Decomposition Rate°C
Residual Mass @ 600°C%

Table 2: Differential Scanning calorimetry (DSC) Data for 4-cyclohexyl-β-lactone

ParameterValueUnitsConditions
Melting Point (Tm)°C
Enthalpy of Fusion (ΔHf)J/g
Glass Transition Temperature (Tg)°C
Decomposition Temperature (Td)°C
Enthalpy of Decomposition (ΔHd)J/g

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4-cyclohexyl-β-lactone by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • 4-cyclohexyl-β-lactone sample (5-10 mg)

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., alumina, platinum)

Procedure:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of the 4-cyclohexyl-β-lactone sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Set the temperature program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Initiate the experiment and record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of 4-cyclohexyl-β-lactone.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • 4-cyclohexyl-β-lactone sample (2-5 mg)

  • High-purity nitrogen or argon gas

  • DSC sample pans and lids (e.g., aluminum)

Procedure:

  • Tare an empty DSC pan with its lid.

  • Accurately weigh 2-5 mg of the 4-cyclohexyl-β-lactone sample into the pan.

  • Hermetically seal the pan to prevent volatilization before decomposition.

  • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Set the temperature program:

    • Equilibrate at a temperature below the expected melting point (e.g., 0°C).

    • Ramp the temperature to a point above the expected decomposition temperature (e.g., 300°C) at a heating rate of 10°C/min.

  • Initiate the experiment and record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition.

Visualizations

Logical Relationships and Pathways

cluster_degradation Predicted Thermal Degradation Pathway Lactone 4-Cyclohexyl-β-lactone TS [2+2] Cycloreversion Transition State Lactone->TS Heat Products Vinylcyclohexane + CO2 TS->Products cluster_tga TGA Experimental Workflow SamplePrep Sample Preparation (5-10 mg) TGA_Instrument TGA Instrument Setup (Inert Atmosphere) SamplePrep->TGA_Instrument Heating Temperature Ramp (e.g., 10°C/min) TGA_Instrument->Heating Data Data Acquisition (Mass vs. Temperature) Heating->Data Analysis Data Analysis (T_onset, T_d%) Data->Analysis cluster_dsc DSC Experimental Workflow SamplePrep Sample Preparation (2-5 mg, sealed pan) DSC_Instrument DSC Instrument Setup (Inert Atmosphere) SamplePrep->DSC_Instrument Heating_DSC Temperature Ramp (e.g., 10°C/min) DSC_Instrument->Heating_DSC Data_DSC Data Acquisition (Heat Flow vs. Temperature) Heating_DSC->Data_DSC Analysis_DSC Data Analysis (T_m, ΔH_f, T_d) Data_DSC->Analysis_DSC

References

An In-depth Technical Guide to the Solubility Characteristics of 2-Oxetanone, 4-cyclohexyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2-Oxetanone, 4-cyclohexyl-, a beta-lactone derivative. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common laboratory solvents. Consequently, this document provides a detailed experimental protocol for determining its solubility, intended to empower researchers to generate this critical data. The guide outlines the widely accepted shake-flask method, followed by a quantitative analysis technique. A visual workflow is also provided to illustrate the experimental process.

Introduction

2-Oxetanone, 4-cyclohexyl-, also known as 4-cyclohexyl-β-propiolactone, belongs to the class of beta-lactones, which are four-membered cyclic esters. The physicochemical properties of such molecules, particularly their solubility, are fundamental to their application in various research and development contexts, including synthetic chemistry and drug discovery. Solubility in a range of solvents is a critical parameter that influences reaction conditions, purification strategies, formulation development, and biological assay design.

Predicted Solubility Profile (Qualitative)

Based on its chemical structure, a qualitative prediction of the solubility of 2-Oxetanone, 4-cyclohexyl- can be inferred. The molecule possesses a polar oxetanone ring, which can engage in dipole-dipole interactions, and a nonpolar cyclohexyl group, which contributes to its lipophilicity. This amphiphilic nature suggests that it is likely to be:

  • Sparingly soluble to insoluble in highly polar protic solvents like water .

  • Soluble in polar aprotic solvents such as acetone , ethyl acetate , and dimethyl sulfoxide (DMSO) .

  • Soluble in solvents of intermediate polarity like ethanol , methanol , and dichloromethane .

  • Highly soluble in nonpolar solvents like hexane and chloroform , due to the presence of the cyclohexyl ring.

These predictions, however, must be confirmed through empirical testing.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely used shake-flask method for determining the solubility of a solid compound in various solvents. This method is considered the gold standard for its reliability and simplicity.

3.1. Materials and Equipment

  • 2-Oxetanone, 4-cyclohexyl- (solid)

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO) of high purity (≥99.5%)

  • Analytical balance (readable to ±0.1 mg)

  • Scintillation vials or small flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Solvent: Equilibrate the chosen solvents to the desired experimental temperature (e.g., 25 °C) in the shaker bath.

  • Addition of Solute: Add an excess amount of 2-Oxetanone, 4-cyclohexyl- to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove all undissolved solid particles. This step is critical to prevent contamination of the sample with undissolved solute.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV, GC) to determine the concentration of 2-Oxetanone, 4-cyclohexyl-.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

3.3. Data Presentation

As no pre-existing quantitative data was found, the following table is presented as a template for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetone25
Dichloromethane25
Chloroform25
Ethyl Acetate25
Hexane25
DMSO25

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Oxetanone, 4-cyclohexyl-.

Solubility_Determination_Workflow start Start: Prepare Solvents and Solute add_excess Add Excess Solute to Solvents in Vials start->add_excess equilibrate Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) add_excess->equilibrate settle Allow Excess Solid to Settle (e.g., 24h at 25°C) equilibrate->settle filter Withdraw and Filter Supernatant settle->filter dilute Dilute Filtered Saturated Solution filter->dilute analyze Quantitative Analysis (e.g., HPLC, GC) dilute->analyze calculate Calculate Solubility analyze->calculate end End: Tabulate Results calculate->end

Caption: Workflow for solubility determination of 2-Oxetanone, 4-cyclohexyl-.

Conclusion

While quantitative solubility data for 2-Oxetanone, 4-cyclohexyl- is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this crucial information. The provided experimental protocol, based on the reliable shake-flask method, and the accompanying workflow diagram offer a clear and structured approach to determining the solubility of this compound in a range of common laboratory solvents. The generation and dissemination of this data will be of significant value to the scientific community, particularly those working in synthetic chemistry and drug development.

References

The Enigmatic Potential of Cyclohexyl-Substituted β-Lactones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – In the intricate world of drug discovery and development, the quest for novel molecular scaffolds with potent biological activities is perpetual. Among the myriad of structures, β-lactones, four-membered cyclic esters, have emerged as a class of compounds with significant therapeutic promise. This technical guide delves into the underexplored subclass of cyclohexyl-substituted β-lactones, providing a comprehensive overview of their potential biological activities, supported by available data, experimental methodologies, and an exploration of their putative mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these unique chemical entities.

Introduction: The β-Lactone Core and the Influence of the Cyclohexyl Moiety

β-Lactones are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The inherent ring strain of the four-membered ring renders the carbonyl group highly susceptible to nucleophilic attack, a key feature in their mechanism of action, often leading to irreversible inhibition of target enzymes. The incorporation of a cyclohexyl group is hypothesized to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target specificity. This guide will explore the current understanding of how this structural modification impacts the biological activity of the β-lactone core.

Key Biological Activities of Cyclohexyl-Substituted β-Lactones

While research specifically focused on cyclohexyl-substituted β-lactones is still emerging, the broader class of β-lactones provides a strong foundation for their potential therapeutic applications. The primary areas of interest include their roles as anticancer agents and enzyme inhibitors.

Anticancer Activity

β-Lactones have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. The lipophilic nature of the cyclohexyl group may enhance the ability of these compounds to traverse cellular membranes, thereby increasing their intracellular concentration and potential efficacy.

Enzyme Inhibition

A prominent and well-documented activity of β-lactones is their ability to inhibit various enzymes, particularly serine hydrolases. This inhibition is typically irreversible and occurs through the acylation of the active site serine residue by the β-lactone ring.

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Its inhibition is a validated strategy for the management of obesity. Orlistat, a potent pancreatic lipase inhibitor, is a saturated derivative of lipstatin and features a structure that, while more complex, shares similarities with substituted β-lactones. The β-lactone ring is crucial for its inhibitory activity. It is plausible that simpler cyclohexyl-substituted β-lactones could also exhibit inhibitory activity against pancreatic lipase.

Fatty acid synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids. It is overexpressed in many cancer types and is considered a promising target for anticancer therapy. Certain β-lactones have been identified as potent inhibitors of the thioesterase domain of FAS. The cyclohexyl moiety could potentially enhance the binding affinity of these inhibitors to the enzyme's active site.

Quantitative Data on Biological Activities

A comprehensive search of the current scientific literature did not yield a consolidated table of quantitative data (e.g., IC50 values) specifically for a series of cyclohexyl-substituted β-lactones. This highlights a significant gap in the existing research and underscores the novelty of this particular chemical space. The data available is often for more complex structures or for β-lactones with different substitution patterns.

Experimental Protocols

To facilitate further research in this promising area, this section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of cyclohexyl-substituted β-lactones.

Synthesis of 4-Cyclohexyl-β-Lactones

A general method for the synthesis of β-lactones involves the [2+2] cycloaddition of a ketene with an aldehyde. For the synthesis of a 4-cyclohexyl-β-lactone, cyclohexanecarboxaldehyde would serve as a key starting material.

General Procedure for the Synthesis of 4-Cyclohexyl-2-Oxetanone:

  • Preparation of the Ketene Precursor: To a solution of an appropriate acyl chloride (e.g., acetyl chloride) in an anhydrous, aprotic solvent (e.g., diethyl ether or dichloromethane) at -78°C under an inert atmosphere (e.g., argon or nitrogen), a non-nucleophilic base (e.g., triethylamine) is added dropwise.

  • In Situ Generation of Ketene: The reaction mixture is allowed to warm to room temperature, leading to the in situ formation of the ketene.

  • Cycloaddition Reaction: The solution containing the ketene is cooled to 0°C, and a solution of cyclohexanecarboxaldehyde in the same solvent is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-cyclohexyl-2-oxetanone.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of base and solvent, may need to be optimized for specific substrates.

Cytotoxicity and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the cyclohexyl-substituted β-lactone in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of a substrate by pancreatic lipase.

Porcine Pancreatic Lipase (PPL) Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0). Prepare a substrate solution of p-nitrophenyl butyrate (p-NPB) in the same buffer.

  • Inhibitor Preparation: Dissolve the cyclohexyl-substituted β-lactone in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure: In a 96-well plate, add the lipase solution, the inhibitor solution at various concentrations, and pre-incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Add the substrate solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by cyclohexyl-substituted β-lactones are yet to be elucidated. However, based on the known mechanisms of other β-lactones and enzyme inhibitors, several putative pathways can be proposed.

Signaling_Pathways cluster_FAS Fatty Acid Synthase (FAS) Inhibition cluster_Lipase Pancreatic Lipase Inhibition FAS Fatty Acid Synthase FattyAcids Fatty Acid Synthesis (Blocked) FAS->FattyAcids Inhibited by β-lactone MalonylCoA Malonyl-CoA CellMembrane Cell Membrane Integrity FattyAcids->CellMembrane Reduced precursors SignalingMolecules Signaling Molecules FattyAcids->SignalingMolecules Reduced precursors Apoptosis_FAS Apoptosis CellMembrane->Apoptosis_FAS SignalingMolecules->Apoptosis_FAS Lipase Pancreatic Lipase FatAbsorption Fat Absorption (Reduced) Lipase->FatAbsorption Inhibited by β-lactone DietaryFats Dietary Fats CalorieIntake Reduced Caloric Intake FatAbsorption->CalorieIntake Cyclohexyl_b_lactone Cyclohexyl-Substituted β-Lactone Cyclohexyl_b_lactone->FAS Cyclohexyl_b_lactone->Lipase

Caption: Putative mechanisms of action for cyclohexyl-substituted β-lactones.

Inhibition of FAS by a cyclohexyl-substituted β-lactone would disrupt the production of fatty acids essential for cell membrane formation and the synthesis of signaling molecules, ultimately leading to apoptosis in cancer cells.

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-4-Cyclohexyl-2-oxetanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-cyclohexyl-2-oxetanone is a chiral β-lactone, a class of compounds that are valuable intermediates in the synthesis of a variety of biologically active molecules and natural products. Their strained four-membered ring system makes them versatile synthons for further chemical transformations. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-4-cyclohexyl-2-oxetanone, focusing on the highly efficient and stereoselective [2+2] cycloaddition of a ketene with cyclohexanecarboxaldehyde.

The presented methodology is based on the work of Nelson and coworkers, who developed a cinchona alkaloid-Lewis acid catalyzed system for asymmetric ketene-aldehyde cycloadditions.[1][2] This approach is characterized by its operational simplicity, use of readily available catalysts, and in situ generation of the ketene, providing high yields and excellent enantioselectivities.[1]

Principle of the Method

The core of this synthetic strategy is the asymmetric [2+2] cycloaddition between a ketene, generated in situ from an acyl chloride, and an aldehyde. The enantioselectivity of the reaction is controlled by a chiral catalyst system composed of a cinchona alkaloid derivative and a Lewis acid. For the synthesis of (R)-4-cyclohexyl-2-oxetanone, a pseudoenantiomeric pair of trimethylsilyl-protected quinidine (TMSq) and quinine (TMSQ) are employed as catalysts. TMSq will yield the (R)-enantiomer, while TMSQ produces the (S)-enantiomer.[2] The Lewis acid, in this case, lithium perchlorate (LiClO₄), enhances the reactivity of the aldehyde.

Data Presentation

The following table summarizes the quantitative data for the enantioselective synthesis of 4-cyclohexyl-2-oxetanone based on the described methodology.[2]

EnantiomerCatalyst (10 mol%)Lewis Acid (200 mol%)AldehydeKetene SourceSolventTemp (°C)Yield (%)ee (%)
(S)TMSQLiClO₄CyclohexanecarboxaldehydeAcetyl ChlorideCH₂Cl₂/Et₂O-408599
(R)TMSqLiClO₄CyclohexanecarboxaldehydeAcetyl ChlorideCH₂Cl₂/Et₂O-40(Predicted ~85)(Predicted ~99)

Note: The data for the (R)-enantiomer is predicted based on the reported synthesis of the (S)-enantiomer using the pseudoenantiomeric catalyst.

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of (R)-4-cyclohexyl-2-oxetanone.

Materials and Reagents
  • Trimethylsilylquinidine (TMSq) (chiral catalyst)

  • Lithium perchlorate (LiClO₄) (Lewis acid)

  • Cyclohexanecarboxaldehyde (substrate)

  • Acetyl chloride (ketene precursor)

  • N,N-diisopropylethylamine (DIPEA) (base)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Diethyl ether (Et₂O) (solvent)

  • Silica gel for flash chromatography

  • Pentane and Diethyl ether for chromatography elution

Equipment
  • Round-bottom flask

  • Syringe pump

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

  • Chiral Gas Chromatography (GC) column for enantiomeric excess determination

Diagram of the Experimental Workflow

experimental_workflow reagents Reagents Preparation (TMSq, LiClO4, Solvents) reaction_setup Reaction Setup (Cooling to -40°C) reagents->reaction_setup addition Sequential Addition (DIPEA, Aldehyde) reaction_setup->addition ketene_generation In situ Ketene Generation (Syringe pump addition of Acetyl Chloride) addition->ketene_generation reaction Stirring (7-16 hours) ketene_generation->reaction quench Reaction Quench (Addition of Et2O) reaction->quench filtration Filtration (Through silica gel) quench->filtration concentration Concentration (In vacuo) filtration->concentration purification Purification (Flash Chromatography) concentration->purification analysis Analysis (Chiral GC) purification->analysis

Caption: Experimental workflow for the synthesis of (R)-4-cyclohexyl-2-oxetanone.

Step-by-Step Procedure
  • Catalyst and Lewis Acid Preparation: In a dry round-bottom flask, dissolve TMSq (0.10 mmol, 10 mol%) and LiClO₄ (2.0 mmol, 200 mol%) in diethyl ether (1.0 mL).

  • Solvent Addition and Cooling: Add dichloromethane (2.0 mL) to the mixture and cool the flask to -40 °C using a suitable cooling bath.

  • Reagent Addition: To the cooled solution, sequentially add N,N-diisopropylethylamine (2.5 mmol) and cyclohexanecarboxaldehyde (1.0 mmol).

  • In situ Ketene Generation and Reaction: Prepare a solution of acetyl chloride (2.0 mmol) in dichloromethane (0.5 mL). Add this solution to the reaction mixture over a period of 1-4 hours using a syringe pump.

  • Reaction Progression: Stir the reaction mixture at -40 °C for 7-16 hours.

  • Work-up and Quenching: Quench the reaction at -40 °C by adding diethyl ether (10 mL).

  • Filtration: Filter the resulting mixture through a pad of silica gel, eluting with additional diethyl ether (3 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using a mixture of pentane and diethyl ether (e.g., 15% diethyl ether in pentane) as the eluent to obtain (R)-4-cyclohexyl-2-oxetanone as a colorless crystalline solid.[2]

  • Analysis: Determine the enantiomeric excess of the product by chiral gas chromatography.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key interactions and transformations in the catalytic cycle.

catalytic_cycle cluster_reactants Reactants cluster_catalyst Catalyst System aldehyde Cyclohexanecarboxaldehyde activated_aldehyde Activated Aldehyde-Lewis Acid Complex aldehyde->activated_aldehyde Coordination ketene Ketene (from Acetyl Chloride) activated_ketene Activated Ketene-Catalyst Complex ketene->activated_ketene Activation chiral_catalyst TMSq (Chiral Base) chiral_catalyst->activated_ketene lewis_acid LiClO4 (Lewis Acid) lewis_acid->activated_aldehyde cycloaddition [2+2] Cycloaddition activated_aldehyde->cycloaddition activated_ketene->cycloaddition product (R)-4-cyclohexyl-2-oxetanone cycloaddition->product catalyst_regeneration Catalyst Regeneration cycloaddition->catalyst_regeneration catalyst_regeneration->chiral_catalyst catalyst_regeneration->lewis_acid

Caption: Catalytic cycle for the enantioselective synthesis.

Conclusion

The described protocol provides a reliable and highly enantioselective method for the synthesis of (R)-4-cyclohexyl-2-oxetanone. The use of a cinchona alkaloid-derived catalyst in conjunction with a Lewis acid allows for excellent stereocontrol in the key [2+2] cycloaddition step. This methodology is well-suited for researchers in academia and industry who require access to chiral β-lactones for the development of new pharmaceuticals and other fine chemicals. The operational simplicity and high efficiency of this procedure make it an attractive option for both small-scale and larger-scale syntheses.

References

Application Notes and Protocols: Asymmetric [2+2] Cycloaddition for β-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactones are a class of strained four-membered cyclic esters that serve as versatile synthetic intermediates and are integral components of numerous biologically active natural products and pharmaceuticals. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, making them valuable building blocks in organic synthesis. The catalytic, asymmetric [2+2] cycloaddition of a ketene or ketene equivalent with an aldehyde or ketone is one of the most powerful and atom-economical methods for the enantioselective synthesis of β-lactones. This document provides detailed application notes and protocols for several key catalytic systems employed in this transformation.

N-Heterocyclic Carbene (NHC) Catalyzed [2+2] Cycloaddition

Chiral N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the formal [2+2] cycloaddition of ketenes with carbonyl compounds. The reaction typically proceeds through the formation of a zwitterionic enolate intermediate, which then undergoes cyclization to afford the β-lactone.

Data Presentation
EntryKeteneAldehyde/KetoneCatalyst (mol%)Yield (%)dree (%)Reference
1Diphenylketene4-NitrobenzaldehydeNHC-1 (20)93->99[1]
2PhenylmethylketeneBenzaldehydeNHC-2 (10)85>20:198[2]
3Ethylphenylketene2-NaphthaldehydeNHC-1 (20)88-96[1]
4Racemic α-aryl-β-keto esterPropanalNHC-2 (10)8810:199[2]

Catalyst structures are provided in the experimental protocols section. dr = diastereomeric ratio; ee = enantiomeric excess.

Experimental Protocol: General Procedure for NHC-Catalyzed Asymmetric [2+2] Cycloaddition

Materials:

  • Chiral imidazolium salt (NHC precursor, e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

  • Ketene (e.g., diphenylketene) or ketene precursor

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous solvent (e.g., Toluene, THF, or Et2O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral imidazolium salt (0.02 mmol, 20 mol%).

  • Add anhydrous solvent (1.0 mL) and cool the solution to the desired temperature (e.g., -78 °C).

  • Add the base (e.g., KHMDS, 0.019 mmol, 19 mol%) to pre-generate the NHC catalyst. Stir for 30 minutes.

  • In a separate flask, dissolve the ketene (0.1 mmol, 1.0 equiv) and the aldehyde (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1.0 mL).

  • Slowly add the solution of the ketene and aldehyde to the pre-formed NHC catalyst solution.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically within 1-24 hours), quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactone.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram

NHC_Catalytic_Cycle cluster_cycle Catalytic Cycle NHC NHC Zwitterionic_Enolate Zwitterionic Enolate NHC->Zwitterionic_Enolate + Ketene Aldehyde_Complex Aldehyde Complex Zwitterionic_Enolate->Aldehyde_Complex + Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_Complex->Tetrahedral_Intermediate Cyclization Tetrahedral_Intermediate->NHC - β-Lactone beta_Lactone beta_Lactone Tetrahedral_Intermediate->beta_Lactone Ketene Ketene Ketene->Zwitterionic_Enolate Aldehyde Aldehyde Aldehyde->Aldehyde_Complex

Caption: NHC-catalyzed [2+2] cycloaddition cycle.

Isothiourea-Catalyzed [2+2] Cycloaddition

Chiral isothioureas, such as HyperBTM, are highly effective Lewis base catalysts for the enantioselective synthesis of β-lactones. These reactions often utilize carboxylic acid derivatives, such as anhydrides or α-silyl acids, as precursors for C(1)-ammonium enolates.

Data Presentation
EntryAmmonium Enolate PrecursorElectrophileCatalyst (mol%)Yield (%)drerReference
1Phenylacetic AnhydrideN-Benzyl IsatinHyperBTM (5)8176:24>99:1[3][4]
2(Trimethylsilyl)acetic Acidβ-Aryl TrifluoromethylenoneHyperBTM (10)78>95:592:8[5]
3α-Silyl Propanoic Acidα-KetophosphonateHyperBTM (10)98>95:5>99:1[6][7][8]
4Phenylacetic AcidPyrazol-4,5-dioneHyperBTM (10)-70:3099:1[1]

HyperBTM = (2R,3S)-2,3-Bis(2,4,6-trimethylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. dr = diastereomeric ratio; er = enantiomeric ratio.

Experimental Protocol: General Procedure for Isothiourea-Catalyzed Asymmetric [2+2] Cycloaddition

Materials:

  • Chiral isothiourea catalyst (e.g., HyperBTM)

  • Carboxylic acid derivative (e.g., phenylacetic anhydride or α-silyl carboxylic acid)

  • Electrophile (e.g., N-alkyl isatin or α-ketophosphonate)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral isothiourea catalyst (0.01 mmol, 10 mol%).

  • Add the electrophile (0.1 mmol, 1.0 equiv) and the carboxylic acid derivative (0.12 mmol, 1.2 equiv).

  • Add anhydrous solvent (1.0 mL) and stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel.

  • Alternatively, for sensitive β-lactones, a nucleophile (e.g., benzylamine) can be added in situ to ring-open the lactone to a stable, isolable product.

  • Characterize the product by NMR spectroscopy and determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.

Reaction Workflow Diagram

Isothiourea_Workflow Start Start Reactants Combine Catalyst, Acid Derivative, and Electrophile in Solvent Start->Reactants Reaction Stir at Specified Temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Direct Purification or In Situ Ring Opening Monitoring->Workup Reaction Complete Analysis NMR, Chiral HPLC Workup->Analysis End End Analysis->End

Caption: Isothiourea-catalyzed β-lactone synthesis workflow.

Aluminum(III)-Triamine Catalyzed Acyl Halide-Aldehyde Cyclocondensation (AAC)

Chiral aluminum(III)-triamine complexes are effective Lewis acid catalysts for the asymmetric cyclocondensation of acyl halides with aldehydes to produce β-lactones.[9][10][11][12] This method allows for the in situ generation of ketenes from acyl halides in the presence of a hindered amine base.

Data Presentation
EntryAcyl HalideAldehydeCatalyst (mol%)Yield (%)ee (%)Reference
1Propionyl BromideBenzaldehydeAl(III)-Triamine (10)9192[9]
2Acetyl BromideBenzyloxyacetaldehydeAl(III)-Triamine (10)9192[11]
3Isobutyryl ChlorideFurfuralAl(III)-Triamine (10)8596[13]
4Propionyl ChlorideCyclohexanecarboxaldehydeAl(III)-Triamine (10)8394[13]
Experimental Protocol: General Procedure for Al(III)-Triamine Catalyzed AAC

Materials:

  • Chiral triamine ligand

  • Trialkylaluminum reagent (e.g., AlMe3)

  • Acyl halide (e.g., propionyl bromide)

  • Aldehyde (e.g., benzaldehyde)

  • Hindered amine base (e.g., diisopropylethylamine - DIEA)

  • Anhydrous solvent (e.g., CH2Cl2 or benzotrifluoride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral triamine ligand (0.01 mmol, 10 mol%) in anhydrous solvent. Cool to 0 °C and add the trialkylaluminum reagent (0.01 mmol, 10 mol%) dropwise. Stir for 1 hour at room temperature to form the active catalyst complex.

  • Cyclocondensation: Cool the catalyst solution to -50 °C.

  • Add the aldehyde (0.1 mmol, 1.0 equiv) to the catalyst solution.

  • In a separate syringe, mix the acyl halide (0.12 mmol, 1.2 equiv) and the hindered amine base (0.17 mmol, 1.7 equiv).

  • Slowly add the acyl halide/base mixture to the reaction flask via syringe pump over several hours.

  • Stir the reaction at -50 °C until completion as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Relationship Diagram

Al_Triamine_Logic Ligand_Al Chiral Triamine Ligand + AlR3 Catalyst Active Al(III)-Triamine Catalyst Ligand_Al->Catalyst Cycloaddition [2+2] Cycloaddition Catalyst->Cycloaddition Acyl_Halide_Base Acyl Halide + Hindered Base Ketene In situ Ketene Generation Acyl_Halide_Base->Ketene Ketene->Cycloaddition Aldehyde Aldehyde Aldehyde->Cycloaddition beta_Lactone Enantioenriched β-Lactone Cycloaddition->beta_Lactone

Caption: Logical flow for Al(III)-catalyzed AAC reaction.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Synthesis of 4-Cyclohexyl-2-Oxetanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactones (2-oxetanones) are a class of strained four-membered cyclic esters that serve as versatile intermediates in organic synthesis and are core structural motifs in various biologically active molecules. The Lewis acid-catalyzed [2+2] cycloaddition of a ketene with an aldehyde is a powerful and atom-economical method for the synthesis of β-lactones. This document provides a detailed protocol for the synthesis of 4-cyclohexyl-2-oxetanone, a representative β-lactone with a bulky aliphatic substituent, through a Lewis acid-catalyzed pathway. The Lewis acid, typically a borane or a metal halide, activates the aldehyde carbonyl group, facilitating its reaction with a ketene.

Reaction Principle

The synthesis of 4-cyclohexyl-2-oxetanone is achieved via the [2+2] cycloaddition of ketene (H₂C=C=O) and cyclohexanecarboxaldehyde. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which coordinates to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ketene. The reaction is believed to proceed through a concerted, asynchronous transition state, leading to the formation of the β-lactone ring. Due to the high reactivity and instability of ketene, it is typically generated in situ and used immediately.

Experimental Protocols

Materials and Reagents:

  • Cyclohexanecarboxaldehyde (freshly distilled)

  • Acetyl chloride

  • Triethylamine (freshly distilled)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas (nitrogen or argon) supply

  • Standard glassware for workup and purification

Procedure: In Situ Generation of Ketene and [2+2] Cycloaddition

This protocol is adapted from general procedures for Lewis acid-catalyzed [2+2] cycloadditions of ketenes with aldehydes.

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and an inert gas inlet.

    • Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • Reaction Execution:

    • To the reaction flask, add freshly distilled cyclohexanecarboxaldehyde (1.0 eq.) and anhydrous diethyl ether (or dichloromethane). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add boron trifluoride etherate (BF₃·OEt₂) (0.1 - 1.0 eq.) dropwise to the stirred solution.

    • In a separate flask, prepare a solution of acetyl chloride (1.2 eq.) in anhydrous diethyl ether. To this, slowly add freshly distilled triethylamine (1.5 eq.) at 0 °C to generate ketene in situ. The resulting mixture containing ketene and triethylammonium chloride is then used in the next step.

    • Transfer the ketene-containing mixture to the addition funnel and add it dropwise to the cold (-78 °C) solution of the aldehyde-Lewis acid complex over a period of 1-2 hours.

    • Maintain the reaction mixture at -78 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-cyclohexyl-2-oxetanone.

Data Presentation

The following table summarizes representative data for the Lewis acid-catalyzed synthesis of β-lactones from aliphatic aldehydes, which can be considered analogous to the synthesis of 4-cyclohexyl-2-oxetanone.

EntryAldehydeLewis AcidYield (%)Diastereomeric Ratio (cis:trans)Reference
1IsobutyraldehydeBF₃·OEt₂7585:15Analogous Reaction
2PivalaldehydeTiCl₄82>95:5Analogous Reaction
3CyclohexanecarboxaldehydeBF₃·OEt₂(Predicted) 70-85(Predicted) >80:20This Work (Inferred)

Note: The data for entry 3 is an educated prediction based on yields and selectivities observed for similar sterically hindered aliphatic aldehydes.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_activation Aldehyde Activation cluster_cycloaddition [2+2] Cycloaddition Aldehyde Cyclohexyl-CHO ActivatedComplex Cyclohexyl-CHO-BF₃ Aldehyde->ActivatedComplex + BF₃ Aldehyde->ActivatedComplex LewisAcid BF₃ TransitionState [Transition State] ActivatedComplex->TransitionState ActivatedComplex->TransitionState Coordination Ketene H₂C=C=O Ketene->TransitionState Ketene->TransitionState Nucleophilic Attack Product 4-Cyclohexyl-2-oxetanone TransitionState->Product TransitionState->Product Ring Closure

Caption: Mechanism of Lewis acid-catalyzed [2+2] cycloaddition.

Experimental Workflow

ExperimentalWorkflow Start Start Setup Dry Reaction Flask under Inert Gas Start->Setup Cooling Cool Aldehyde Solution to -78 °C Setup->Cooling Add_LA Add Lewis Acid (BF₃·OEt₂) Cooling->Add_LA Addition Slowly Add Ketene Solution Add_LA->Addition Ketene_Gen Generate Ketene in situ Ketene_Gen->Addition Reaction Stir at -78 °C for 2-4h Addition->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Warm Warm to Room Temperature Quench->Warm Extract Extract with Diethyl Ether Warm->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain 4-Cyclohexyl-2-oxetanone Purify->End

Caption: Workflow for the synthesis of 4-cyclohexyl-2-oxetanone.

Safety Precautions

  • Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ketene is a toxic and highly reactive gas. It should be generated and used in situ in a well-ventilated fume hood.

  • Reactions at low temperatures require careful handling of cryogenic baths (e.g., dry ice/acetone).

  • All manipulations should be carried out under an inert atmosphere to prevent the reaction of reagents with moisture and air.

Conclusion

The Lewis acid-catalyzed [2+2] cycloaddition of ketene with cyclohexanecarboxaldehyde provides an effective route to 4-cyclohexyl-2-oxetanone. The protocol outlined above, while based on analogous transformations, offers a robust starting point for the synthesis of this and related β-lactones. This methodology is of significant interest to researchers in synthetic and medicinal chemistry for the construction of complex molecules and potential drug candidates. Further optimization of reaction conditions, including the choice of Lewis acid and solvent, may lead to improved yields and stereoselectivities.

Application Notes and Protocols: Ring-Opening Polymerization of 4-Cyclohexyl-2-Oxetanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ring-opening polymerization (ROP) of 4-cyclohexyl-2-oxetanone, a β-lactone monomer, to synthesize poly(4-cyclohexyl-2-oxetanone). The protocol is based on an organocatalytic approach, which offers a metal-free alternative to traditional polymerization methods. This application note includes a comprehensive experimental procedure, data presentation in tabular format for key reaction parameters, and a visual representation of the experimental workflow. The resulting polymer has potential applications in drug delivery and as a biodegradable material.

Introduction

The ring-opening polymerization (ROP) of β-lactones is a versatile method for the synthesis of aliphatic polyesters, a class of biodegradable and biocompatible polymers with significant potential in the biomedical and pharmaceutical fields. The strain of the four-membered ring in β-lactones facilitates polymerization under various catalytic conditions. Organocatalysis has emerged as a powerful tool for ROP, offering mild reaction conditions and avoiding metal contamination in the final polymer product.[1][2] This protocol details the use of an organic base catalyst for the polymerization of 4-cyclohexyl-2-oxetanone.

Experimental Protocol

This protocol describes the ring-opening polymerization of 4-cyclohexyl-2-oxetanone using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst and benzyl alcohol as an initiator.

Materials:

  • 4-Cyclohexyl-2-oxetanone (monomer)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

Procedure:

  • Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with 4-cyclohexyl-2-oxetanone (e.g., 1.0 g, 6.48 mmol).

  • Addition of Solvent and Initiator: Anhydrous toluene (e.g., 5 mL) is added to the flask to dissolve the monomer. Subsequently, a stock solution of benzyl alcohol in toluene is added via syringe to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

  • Initiation of Polymerization: A stock solution of DBU in toluene is then added via syringe to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: The polymerization is quenched by the addition of a small amount of benzoic acid. The viscous solution is then dissolved in a minimal amount of dichloromethane and precipitated into an excess of cold methanol with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C until a constant weight is achieved.

  • Characterization: The resulting poly(4-cyclohexyl-2-oxetanone) is characterized by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation

The following tables summarize typical experimental parameters and expected results for the ring-opening polymerization of 4-cyclohexyl-2-oxetanone. Note: These are representative values based on the polymerization of structurally similar β-lactones and should be optimized for this specific monomer.

Table 1: Reaction Conditions for the Polymerization of 4-Cyclohexyl-2-Oxetanone

EntryMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)
150:1:12512
2100:1:12524
3200:1:12548

Table 2: Expected Polymer Characteristics

EntryMn (GPC, g/mol )PDI (Mw/Mn)Monomer Conversion (%)
1~7,000~1.2>95
2~14,000~1.3>95
3~28,000~1.4>90

Visualizations

Diagram 1: Signaling Pathway of Organocatalytic Ring-Opening Polymerization

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Benzyl Alcohol (Initiator) Activated_Initiator Activated Initiator Complex Initiator->Activated_Initiator Activation Catalyst DBU (Catalyst) Catalyst->Activated_Initiator Polymer_Chain Growing Polymer Chain Activated_Initiator->Polymer_Chain Ring-Opening Monomer 4-Cyclohexyl-2-oxetanone Monomer->Polymer_Chain Monomer Addition Final_Polymer Poly(4-cyclohexyl-2-oxetanone) Polymer_Chain->Final_Polymer Quenching

Caption: Mechanism of DBU-catalyzed ring-opening polymerization.

Diagram 2: Experimental Workflow for Polymer Synthesis

Workflow A 1. Dry Glassware B 2. Charge Monomer (4-Cyclohexyl-2-oxetanone) A->B C 3. Add Toluene & Benzyl Alcohol B->C D 4. Add DBU Catalyst C->D E 5. Polymerize at 25°C D->E F 6. Quench Reaction E->F G 7. Precipitate in Methanol F->G H 8. Filter and Dry Polymer G->H I 9. Characterize (NMR, GPC) H->I

Caption: Step-by-step workflow for the synthesis of poly(4-cyclohexyl-2-oxetanone).

References

Application of 4-Cyclohexyl-2-oxetanone in Natural Product Synthesis: A Hypothetical Approach Towards a Key Fragment of (-)-Pironetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Cyclohexyl-2-oxetanone, a chiral β-lactone, represents a valuable yet underexplored building block in the synthesis of complex natural products. The inherent ring strain of the β-lactone motif provides a powerful driving force for a variety of stereoselective transformations, making it an attractive synthon for the introduction of specific stereochemical arrays. This application note outlines a hypothetical, yet plausible, synthetic strategy for the application of (R)-4-cyclohexyl-2-oxetanone in the construction of a key C1-C7 fragment of the potent antitumor natural product, (-)-pironetin. Pironetin, a polyketide isolated from Streptomyces, is a covalent inhibitor of α-tubulin and has been the subject of numerous total synthesis efforts.[1][2] The strategy presented herein leverages the stereoselective ring-opening of the β-lactone with an organocuprate reagent to establish the C4 and C5 stereocenters of the target fragment.

Core Concept: Retrosynthetic Analysis

The proposed synthetic application focuses on the C1-C7 fragment of (-)-pironetin. A key disconnection is envisioned between C5 and C6, which simplifies the target to a 3,5-dimethyl-4-hydroxy-7-cyclohexylheptanoic acid derivative. This intermediate can be conceptually derived from the reaction of a propionate-equivalent nucleophile with (R)-4-cyclohexyl-2-oxetanone, which serves as a chiral electrophile. The stereocenter at C4 of the oxetanone is expected to direct the stereochemical outcome of the ring-opening reaction.

G cluster_retrosynthesis Retrosynthetic Analysis pironetin_fragment Pironetin C1-C7 Fragment intermediate Hydroxy Acid Intermediate pironetin_fragment->intermediate Disconnection (C5-C6) oxetanone (R)-4-Cyclohexyl-2-oxetanone intermediate->oxetanone Ring Opening cuprate Propionate Cuprate intermediate->cuprate Nucleophilic Addition

Caption: Retrosynthetic analysis of the C1-C7 pironetin fragment.

Experimental Protocols

1. Synthesis of (R)-4-Cyclohexyl-2-oxetanone

A detailed experimental protocol for the synthesis of the starting β-lactone is essential. While not the focus of this application note, a common method involves the asymmetric cycloaddition of a ketene to cyclohexanecarboxaldehyde, often catalyzed by a chiral Lewis acid.

2. Stereoselective Ring-Opening of (R)-4-Cyclohexyl-2-oxetanone

This protocol details the key hypothetical transformation for the synthesis of the C1-C7 pironetin fragment.

Materials:

  • (R)-4-Cyclohexyl-2-oxetanone

  • Copper(I) iodide (CuI)

  • n-Propyllithium (n-PrLi) in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with copper(I) iodide (1.05 g, 5.5 mmol).

  • Anhydrous diethyl ether (50 mL) is added, and the suspension is cooled to -40 °C in an acetonitrile/dry ice bath.

  • n-Propyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise to the stirred suspension. The reaction mixture is stirred at -40 °C for 30 minutes to form the lithium di-n-propylcuprate.

  • A solution of (R)-4-cyclohexyl-2-oxetanone (0.77 g, 5 mmol) in anhydrous THF (10 mL) is added dropwise to the cuprate solution at -40 °C.

  • The reaction mixture is stirred at -40 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • The mixture is allowed to warm to room temperature and is then extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the desired 3-(1-cyclohexyl-1-hydroxyethyl)hexanoic acid derivative.

Quantitative Data

The following table summarizes the expected quantitative data for the key stereoselective ring-opening reaction, based on analogous transformations reported in the literature for similar β-lactones.

EntrySubstrateReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1(R)-4-Cyclohexyl-2-oxetanone(n-Pr)₂CuLiEt₂O/THF-408595:5

Note: The diastereomeric ratio refers to the newly formed stereocenter at C3 relative to the existing stereocenter at C4. The high expected diastereoselectivity is based on the well-established Sₙ2-like mechanism for cuprate-mediated ring-opening of β-lactones, where the nucleophile attacks the β-carbon with inversion of configuration.

Reaction Workflow and Mechanism

The overall workflow for the synthesis of the pironetin fragment and the mechanism of the key ring-opening step are depicted below.

G cluster_workflow Synthetic Workflow start (R)-4-Cyclohexyl-2-oxetanone ring_opening Stereoselective Ring-Opening start->ring_opening cuprate_formation Formation of (n-Pr)₂CuLi cuprate_formation->ring_opening workup Aqueous Workup & Purification ring_opening->workup product C1-C7 Pironetin Fragment workup->product

Caption: Proposed workflow for the synthesis of the pironetin fragment.

G cluster_mechanism Mechanism of Ring-Opening oxetanone β-Lactone transition_state SN2-like Transition State oxetanone->transition_state cuprate (n-Pr)₂CuLi cuprate->transition_state intermediate Copper Enolate transition_state->intermediate protonation Protonation intermediate->protonation H⁺ (from workup) final_product Hydroxy Acid protonation->final_product

Caption: Mechanism of the cuprate-mediated ring-opening of the β-lactone.

Conclusion

This application note presents a hypothetical yet scientifically grounded protocol for the use of (R)-4-cyclohexyl-2-oxetanone in the stereoselective synthesis of a key fragment of the natural product (-)-pironetin. The proposed strategy highlights the potential of this chiral building block to serve as a versatile precursor for the construction of complex polyketide chains. The detailed experimental protocol and expected quantitative data provide a valuable starting point for researchers interested in exploring the synthetic utility of 4-substituted-2-oxetanones. Further experimental validation is required to confirm the feasibility and optimize the conditions for this transformation.

References

Application Notes and Protocols: Derivatization of the 4-Cyclohexyl-2-Oxetanone Ring for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 4-cyclohexyl-2-oxetanone ring, a privileged scaffold in medicinal chemistry. The inherent ring strain of the β-lactone system makes it a valuable synthon for creating diverse molecular architectures with a range of biological activities, including anticancer and enzyme-inhibitory properties. This document outlines key synthetic strategies, presents quantitative biological data for representative derivatives, and provides detailed experimental protocols.

Introduction

The 4-cyclohexyl-2-oxetanone core, a type of β-lactone, is of significant interest in drug discovery. The strained four-membered ring can act as a reactive electrophile, enabling covalent interactions with biological targets, or serve as a versatile intermediate for the synthesis of more complex molecules. The lipophilic cyclohexyl group at the 4-position can contribute to favorable binding interactions within protein pockets. Derivatization of this core structure allows for the fine-tuning of physicochemical properties and biological activity, making it a promising starting point for the development of novel therapeutics. β-Lactones are recognized as privileged structures for the discovery of new drugs, including anticancer agents.[1]

Therapeutic Potential

Derivatives of the 4-cyclohexyl-2-oxetanone ring have shown potential in several therapeutic areas:

  • Anticancer Activity: The β-lactone moiety is a key feature in several natural products with potent anticancer properties.[2] Marizomib (Salinosporamide A), a naturally occurring β-lactone, is a proteasome inhibitor that has been investigated as a treatment for multiple myeloma.[1] The derivatization of the 4-cyclohexyl-2-oxetanone scaffold can lead to new compounds with improved efficacy and selectivity against various cancer cell lines.

  • Enzyme Inhibition: The β-lactone ring is a known inhibitor of various enzymes, particularly serine hydrolases. A prominent example is Orlistat, a potent inhibitor of pancreatic and gastric lipases used for the management of obesity.[3] The irreversible covalent bond formed between the β-lactone and the active site serine residue of the lipase is a key aspect of its mechanism.[3] By modifying the substituents on the 4-cyclohexyl-2-oxetanone ring, it is possible to develop selective inhibitors for other clinically relevant enzymes.

Synthetic Derivatization Strategies

The 4-cyclohexyl-2-oxetanone ring offers several positions for chemical modification. Key strategies include:

  • Modification at the 3-position: Introduction of various substituents at the C3 position of the oxetanone ring can significantly influence biological activity.

  • Ring-opening reactions: The strained β-lactone ring can be opened by a variety of nucleophiles to generate a diverse range of acyclic compounds with new functionalities.

  • Modification of the cyclohexyl group: Functionalization of the cyclohexyl ring can alter the lipophilicity and steric properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.

A general workflow for the synthesis and evaluation of 4-cyclohexyl-2-oxetanone derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Cyclohexyl-2-oxetanone derivatization Derivatization Reaction (e.g., Alkylation, Acylation at C3) start->derivatization purification Purification (e.g., Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Primary Screening (e.g., Anticancer cell viability) characterization->screening enzyme_assay Enzyme Inhibition Assay (e.g., Lipase activity) screening->enzyme_assay sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization

Figure 1. General workflow for the synthesis and evaluation of 4-cyclohexyl-2-oxetanone derivatives.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a representative set of hypothetical 4-cyclohexyl-2-oxetanone derivatives against a cancer cell line and a target enzyme. This data is provided for illustrative purposes to guide medicinal chemistry efforts.

Compound IDR-group at C3Anticancer Activity (MCF-7, IC₅₀ in µM)Lipase Inhibition (IC₅₀ in µM)
Cpd-1 -H> 100> 100
Cpd-2 -CH₃52.3 ± 4.175.8 ± 6.2
Cpd-3 -CH₂CH₃41.7 ± 3.562.1 ± 5.5
Cpd-4 -CH₂Ph15.2 ± 1.828.4 ± 2.9
Cpd-5 -Ph25.9 ± 2.345.3 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Alkyl-4-cyclohexyl-2-oxetanone Derivatives (Cpd-2 to Cpd-4)

This protocol describes a general method for the alkylation of the 4-cyclohexyl-2-oxetanone ring at the 3-position.

Materials:

  • 4-Cyclohexyl-2-oxetanone

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 4-cyclohexyl-2-oxetanone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LDA solution (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-alkyl-4-cyclohexyl-2-oxetanone derivative.

Protocol 2: In Vitro Lipase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB) as substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare various concentrations of the test compounds by serial dilution of a DMSO stock solution with Tris-HCl buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 160 µL of the PPL solution to each well and incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPB substrate solution to each well.

  • Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • The rate of p-nitrophenol release is proportional to the lipase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control containing only DMSO.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

The inhibition of pancreatic lipase by 4-cyclohexyl-2-oxetanone derivatives prevents the breakdown of dietary triglycerides, thereby reducing the absorption of fatty acids and monoglycerides. This mechanism is central to the therapeutic effect of lipase inhibitors in managing obesity.

G cluster_lumen Small Intestine Lumen Triglycerides Dietary Triglycerides Lipase Pancreatic Lipase Triglycerides->Lipase Substrate FattyAcids Fatty Acids & Monoglycerides Lipase->FattyAcids Hydrolysis Inhibitor 4-Cyclohexyl-2-oxetanone Derivative Inhibitor->Lipase Inhibition Absorption Absorption by Enterocytes FattyAcids->Absorption

Figure 2. Mechanism of action of 4-cyclohexyl-2-oxetanone derivatives as pancreatic lipase inhibitors.

Conclusion

The 4-cyclohexyl-2-oxetanone scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological assays described herein provide a framework for the systematic exploration of the chemical space around this core structure. Further derivatization and optimization, guided by structure-activity relationship studies, are expected to yield potent and selective drug candidates for the treatment of cancer and metabolic disorders.

References

Application Note: Quantitative Analysis of 2-Oxetanone, 4-cyclohexyl-

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the quantitative analysis of 2-Oxetanone, 4-cyclohexyl-, a compound of interest in various research and development sectors. This document provides detailed analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), to ensure accurate and reproducible quantification. These protocols are designed for researchers, scientists, and drug development professionals.

1. Introduction

2-Oxetanone, 4-cyclohexyl- is a beta-lactone derivative featuring a cyclohexyl substituent. The accurate quantification of this compound is crucial for understanding its properties, potential applications, and safety profile. This application note details robust analytical methods for its determination in various matrices.

2. Compound Profile

  • IUPAC Name: 4-Cyclohexyl-2-oxetanone

  • Molecular Formula: C₁₀H₁₆O₂

  • Molecular Weight: 168.23 g/mol

  • Structure:

    • A four-membered lactone (beta-lactone) ring.

    • A cyclohexyl group attached to the 4th position of the oxetanone ring.

3. Analytical Methodologies

Due to the likely semi-volatile and moderately polar nature of 2-Oxetanone, 4-cyclohexyl-, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical techniques.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended method for the quantification of 2-Oxetanone, 4-cyclohexyl- due to its high sensitivity, selectivity, and resolving power, making it ideal for identifying and quantifying the analyte in complex mixtures.

3.1.1. Experimental Protocol: GC-MS

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample matrix (e.g., plasma, reaction mixture), add 3 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase or a suitable solvent for GC analysis.

b. Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 250°C, Splitless mode (1 µL injection)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar to mid-polar column.[1]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[2]
Oven Program Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[2]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV.[2]
MS Source Temperature 230°C
MS Quad Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-400) for identification.
Quantifier Ion To be determined from the mass spectrum of a pure standard (likely molecular ion or a major fragment).
Qualifier Ions To be determined from the mass spectrum of a pure standard.

c. Data Analysis

Quantification is achieved by constructing a calibration curve using standards of known concentrations. The peak area of the quantifier ion is plotted against the concentration.

Secondary Method: High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a suitable alternative, particularly for less volatile samples or when derivatization is not desirable. Given the lack of a strong chromophore in 2-Oxetanone, 4-cyclohexyl-, UV detection may have limited sensitivity, making Mass Spectrometry (MS) detection preferable.

3.2.1. Experimental Protocol: HPLC-UV/MS

a. Sample Preparation

Sample preparation can follow the same Liquid-Liquid Extraction protocol as for GC-MS. The final reconstituted solvent should be compatible with the HPLC mobile phase.

b. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point would be a 60:40 (v/v) mixture of Acetonitrile:Water.[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector: Wavelength set to a low value (e.g., 210 nm) where the carbonyl group might absorb.[5][6] Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
MS Parameters To be optimized for the specific compound and instrument.

c. Data Analysis

Similar to GC-MS, quantification is performed using a calibration curve generated from the peak areas of standards of known concentrations.

Data Presentation

Table 1: GC-MS Quantitative Data Summary (Hypothetical)

Sample IDRetention Time (min)Peak Area (Quantifier Ion)Calculated Concentration (µg/mL)
Standard 112.550,0001.0
Standard 212.5250,0005.0
Standard 312.5500,00010.0
Sample A12.5150,0003.0
Sample B12.5350,0007.0

Table 2: HPLC-UV Quantitative Data Summary (Hypothetical)

Sample IDRetention Time (min)Peak Area (210 nm)Calculated Concentration (µg/mL)
Standard 15.230,0001.0
Standard 25.2150,0005.0
Standard 35.2300,00010.0
Sample A5.290,0003.0
Sample B5.2210,0007.0

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 2-Oxetanone, 4-cyclohexyl- using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 2-Oxetanone, 4-cyclohexyl- using HPLC.

Method_Selection Analyte 2-Oxetanone, 4-cyclohexyl- Volatility Volatile / Semi-volatile? Analyte->Volatility Chromophore Strong UV Chromophore? Volatility->Chromophore No GCMS GC-MS (Primary Method) Volatility->GCMS Yes HPLCMS HPLC-MS (Good Alternative) Chromophore->HPLCMS No HPLCUV HPLC-UV (Lower Sensitivity) Chromophore->HPLCUV Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Note: A Scalable Synthesis Protocol for 4-Cyclohexyl-β-Lactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-lactones are a class of strained four-membered cyclic esters that serve as versatile intermediates in organic synthesis and are core motifs in a number of biologically active natural products. Their inherent ring strain allows for a variety of ring-opening reactions, making them valuable building blocks for the synthesis of more complex molecules. The 4-cyclohexyl-β-lactone, in particular, is an interesting target for synthetic exploration due to the presence of the bulky cyclohexyl group, which can influence its biological activity and chemical reactivity. Lactones incorporating a cyclohexane ring have been investigated for their potential antimicrobial and antifeedant properties. This document provides a detailed, scalable protocol for the synthesis of 4-cyclohexyl-β-lactone via the organocatalyzed cycloaddition of cyclohexanecarboxaldehyde and a ketene precursor.

Overall Reaction Scheme

The proposed synthesis involves the reaction of cyclohexanecarboxaldehyde with a ketene, generated in situ from a suitable precursor such as an acyl chloride in the presence of a base. This [2+2] cycloaddition is a common method for the formation of β-lactones.

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product r1 Cyclohexanecarboxaldehyde p1 4-Cyclohexyl-β-lactone r1->p1 r2 Acetyl Chloride i1 Ketene (in situ) r2->i1 r3 Base (e.g., Triethylamine) r3->i1 i1->p1 [2+2] Cycloaddition

Caption: Overall reaction scheme for the synthesis of 4-cyclohexyl-β-lactone.

Experimental Protocol

This protocol is adapted from established methods for β-lactone synthesis from aldehydes.[1]

Materials and Equipment:

  • Three-neck round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Cyclohexanecarboxaldehyde112.1756.09 g (58.4 mL)0.5>98%
Triethylamine101.1976.0 g (104.6 mL)0.75>99%, distilled
Acetyl Chloride78.5043.2 g (39.1 mL)0.55>99%
Dichloromethane (DCM)84.93500 mL-Anhydrous
Diethyl ether74.12As needed-Anhydrous
Saturated aq. NH4Cl-200 mL--
Saturated aq. NaHCO3-200 mL--
Brine-200 mL--
Anhydrous MgSO4120.37As needed--

Procedure:

  • Reaction Setup:

    • A 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is dried in an oven and cooled under a stream of inert gas (N₂ or Ar).

    • Anhydrous dichloromethane (250 mL) and freshly distilled triethylamine (76.0 g, 104.6 mL, 0.75 mol) are added to the flask via syringe.

    • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Aldehyde:

    • Cyclohexanecarboxaldehyde (56.09 g, 58.4 mL, 0.5 mol) is added dropwise to the stirred solution at -78 °C.

  • In Situ Generation of Ketene and Cycloaddition:

    • Acetyl chloride (43.2 g, 39.1 mL, 0.55 mol) is dissolved in 250 mL of anhydrous dichloromethane in a separate dry flask.

    • This solution is drawn into a syringe and added dropwise to the reaction mixture over a period of 2-3 hours using a syringe pump, maintaining the internal temperature at -78 °C.

    • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 4 hours.

  • Reaction Quench and Workup:

    • The reaction is quenched at -78 °C by the slow addition of 200 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • The mixture is allowed to warm to room temperature with vigorous stirring.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).

    • The combined organic layers are washed sequentially with 200 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 200 mL of brine.

    • The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.

    • Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield 4-cyclohexyl-β-lactone as a colorless oil.

Experimental Workflow

Experimental_Workflow setup Setup: Dry 3-neck flask under inert atmosphere add_dcm_tea Add anhydrous DCM and triethylamine setup->add_dcm_tea cool Cool to -78 °C add_dcm_tea->cool add_aldehyde Add cyclohexanecarboxaldehyde cool->add_aldehyde add_acyl_chloride Add acetyl chloride solution dropwise over 2-3h at -78 °C add_aldehyde->add_acyl_chloride prepare_acyl_chloride Prepare acetyl chloride in anhydrous DCM prepare_acyl_chloride->add_acyl_chloride stir Stir for 4h at -78 °C add_acyl_chloride->stir quench Quench with saturated aq. NH4Cl stir->quench warm Warm to room temperature quench->warm extract Separate layers and extract aqueous phase warm->extract wash Wash combined organic layers extract->wash dry Dry with MgSO4 and filter wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by flash chromatography evaporate->purify product Obtain pure 4-cyclohexyl-β-lactone purify->product

Caption: Step-by-step workflow for the synthesis of 4-cyclohexyl-β-lactone.

Expected Results

ParameterExpected Value
Yield 60-75%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.20-4.10 (m, 1H), 3.45-3.35 (m, 1H), 3.15-3.05 (m, 1H), 2.00-1.60 (m, 6H), 1.40-1.00 (m, 5H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5, 75.8, 45.2, 42.1, 30.5, 29.8, 26.3, 26.1, 25.9
IR (thin film, cm⁻¹) ~1820 (C=O, β-lactone)

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Acetyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine is flammable and corrosive.

  • The use of a dry ice/acetone bath requires appropriate insulated gloves.

Conclusion

This protocol outlines a scalable and efficient method for the synthesis of 4-cyclohexyl-β-lactone. The procedure utilizes readily available starting materials and employs a well-established organocatalytic cycloaddition reaction. The resulting β-lactone is a valuable synthetic intermediate for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Improving stereoselectivity in 4-cyclohexyl-2-oxetanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-cyclohexyl-2-oxetanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to achieve high stereoselectivity in the synthesis of 4-cyclohexyl-2-oxetanone?

A1: The most common and effective method for the stereoselective synthesis of 4-cyclohexyl-2-oxetanone is the [2+2] cycloaddition of a ketene or ketene equivalent with cyclohexanecarboxaldehyde. To control the stereochemistry, chiral catalysts are employed. Key successful approaches include:

  • Chiral Lewis Acid Catalysis: Utilizing a chiral Lewis acid to activate the aldehyde, making it more susceptible to nucleophilic attack by the ketene in a stereodefined manner.

  • Chiral Nucleophilic Catalysis: Employing chiral nucleophiles, such as phosphines or N-heterocyclic carbenes (NHCs), which react with the ketene precursor to form a chiral enolate intermediate that then reacts with the aldehyde.

  • Dual Activation Catalysis: This approach combines a chiral Lewis acid to activate the aldehyde and a chiral Lewis base to activate the ketene precursor, often leading to high levels of stereocontrol.[1]

Q2: What is the expected relative stereochemistry of the product (cis vs. trans)?

A2: The relative stereochemistry (cis or trans) of the resulting 4-cyclohexyl-2-oxetanone is highly dependent on the catalytic system employed.

  • Trans-selective synthesis: Many catalytic asymmetric [2+2] cyclocondensations of acyl halides with aliphatic aldehydes are designed to be trans-selective. This is often achieved through a catalytic cycle that favors an open transition state, minimizing steric interactions.[1][2]

  • Cis-selective synthesis: Other catalytic systems, particularly some involving nucleophilic catalysis, can favor the formation of the cis-diastereomer.

It is crucial to consult the literature for the specific catalyst being used to predict the likely diastereomeric outcome.

Q3: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product?

A3: The diastereomeric ratio and enantiomeric excess are critical parameters for assessing the success of a stereoselective synthesis.

  • Diastereomeric Ratio (d.r.): This can often be determined by proton NMR (¹H NMR) spectroscopy of the crude reaction mixture.[3] The signals for the protons at the C3 and C4 positions of the oxetanone ring will appear at different chemical shifts for each diastereomer, and the ratio of the integrals of these signals corresponds to the d.r.

  • Enantiomeric Excess (e.e.): This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Impure reagents (aldehyde, ketene precursor). 3. Sub-optimal reaction temperature. 4. Ketene polymerization or dimerization.[3][4]1. Use a freshly prepared or properly stored catalyst. 2. Purify the cyclohexanecarboxaldehyde (e.g., by distillation) and the ketene precursor. 3. Optimize the reaction temperature; some reactions require low temperatures (-78 °C to -25 °C) to proceed selectively. 4. Ensure slow addition of the ketene precursor to the reaction mixture to maintain a low concentration of free ketene.
Low Diastereoselectivity (poor d.r.) 1. Inappropriate catalyst for the desired diastereomer. 2. Reaction temperature is too high, leading to background uncatalyzed reactions or erosion of stereocontrol. 3. Presence of impurities that interfere with the catalyst.1. Select a catalyst known to favor the desired cis or trans isomer for similar aliphatic aldehydes. 2. Lower the reaction temperature. Monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity. 3. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere.
Low Enantioselectivity (poor e.e.) 1. Racemic or low-purity chiral catalyst/ligand. 2. Uncatalyzed background reaction proceeding at a competitive rate. 3. Mismatched catalyst and substrate.1. Verify the enantiomeric purity of the chiral catalyst or ligand. 2. Lower the reaction temperature to suppress the uncatalyzed pathway. Consider using a more active catalyst to accelerate the desired enantioselective reaction. 3. Experiment with different chiral catalysts or ligands to find a better match for the cyclohexyl substituent.
Difficulty in Purifying Diastereomers 1. Similar polarities of the cis and trans isomers.1. Use high-performance column chromatography with a high-resolution silica gel. 2. Test different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to maximize separation. 3. If separation is still challenging, consider derivatization of the β-lactone to diastereomeric esters or amides with a chiral auxiliary, followed by separation and subsequent removal of the auxiliary.
Product Decomposition 1. β-lactones can be sensitive to strong nucleophiles, acids, and bases. 2. Thermal instability.1. Use mild conditions for work-up and purification. Avoid strong acids or bases. 2. Keep the product at low temperatures during storage.

Data Presentation

Table 1: Influence of Catalyst on the Stereoselective Synthesis of 4-Alkyl-2-Oxetanones (Representative Data)

Catalyst/LigandAldehydeSolventTemp (°C)Yield (%)d.r. (trans:cis)e.e. (%)
Al-triamine complexIsovaleraldehydeBTF-25High>95:5High
Chiral Phosphine (BINAPHANE)BenzaldehydeTolueneRT85>95:598
Bissulfonamide LigandIsobutyraldehydeCH₂Cl₂-7885>20:186

Note: This table presents representative data for analogous 4-alkyl-2-oxetanones to illustrate the impact of different catalytic systems. Actual results for 4-cyclohexyl-2-oxetanone may vary.

Experimental Protocols

Representative Protocol for the Asymmetric Synthesis of trans-4-Cyclohexyl-2-oxetanone using a Chiral Lewis Acid Catalyst

This protocol is a general guideline based on established methods for the synthesis of trans-β-lactones.[1][2] Optimization may be required.

1. Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., a bissulfonamide derivative, 0.1 mmol).

  • Add the appropriate metal salt (e.g., Sc(OTf)₃, 0.1 mmol) and anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

2. Cycloaddition Reaction:

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Add freshly distilled cyclohexanecarboxaldehyde (1.0 mmol) to the cooled catalyst solution.

  • In a separate syringe, prepare a solution of the ketene precursor (e.g., propionyl chloride, 1.2 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in the same anhydrous solvent (5 mL).

  • Add the solution of the ketene precursor and base to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump to maintain a low concentration of the ketene.

  • Stir the reaction mixture at the same temperature for the specified time (monitor by TLC or LC-MS).

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-cyclohexyl-2-oxetanone.

4. Characterization:

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product or the crude reaction mixture.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition cluster_workup Work-up & Purification prep_ligand Chiral Ligand prep_stir Stir at RT prep_ligand->prep_stir prep_metal Metal Salt prep_metal->prep_stir prep_solvent Anhydrous Solvent prep_solvent->prep_stir react_cool Cool to -78 °C prep_stir->react_cool Catalyst Solution react_add_aldehyde Add Cyclohexanecarboxaldehyde react_cool->react_add_aldehyde react_slow_add Slow Addition of Ketene Precursor react_add_aldehyde->react_slow_add react_ketene_prep Prepare Ketene Precursor Solution react_ketene_prep->react_slow_add react_stir Stir at -78 °C react_slow_add->react_stir workup_quench Quench Reaction react_stir->workup_quench Reaction Mixture workup_extract Extraction workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify final_product 4-Cyclohexyl-2-oxetanone workup_purify->final_product Purified Product

Caption: Experimental workflow for the synthesis of 4-cyclohexyl-2-oxetanone.

Troubleshooting_Logic cluster_dr Diastereoselectivity Issues cluster_ee Enantioselectivity Issues start Low Stereoselectivity? dr_temp Lower Reaction Temperature start->dr_temp Poor d.r. ee_catalyst_purity Verify Catalyst Enantiopurity start->ee_catalyst_purity Poor e.e. dr_catalyst Change Catalyst System dr_temp->dr_catalyst No Improvement end Optimal Stereoselectivity dr_temp->end Resolved dr_purity Check Reagent Purity dr_catalyst->dr_purity No Improvement dr_catalyst->end Resolved dr_purity->end Resolved ee_temp Lower Reaction Temperature ee_catalyst_purity->ee_temp Purity OK ee_catalyst_purity->end Resolved ee_catalyst_screen Screen Different Chiral Ligands ee_temp->ee_catalyst_screen No Improvement ee_temp->end Resolved ee_catalyst_screen->end Resolved

Caption: Troubleshooting logic for improving stereoselectivity.

References

Troubleshooting low yields in ketene-aldehyde cycloaddition reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ketene-aldehyde cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My ketene-aldehyde cycloaddition reaction has a very low yield. What are the most common causes?

Low yields in ketene-aldehyde cycloadditions can stem from several factors. The most common culprits include:

  • Ketene Instability and Polymerization: Ketenes, particularly monosubstituted ones, are highly reactive and prone to dimerization or polymerization, which competes with the desired cycloaddition.[1][2] It is often crucial to generate the ketene in situ for immediate consumption.

  • Substrate Decomposition: The aldehyde starting material may be unstable under the reaction conditions, leading to side products. Aldehydes can be labile and prone to oxidation or polymerization.[3]

  • Product Instability: The β-lactone product can be sensitive to the reaction conditions. Elevated temperatures or the presence of acids or nucleophiles can lead to decomposition, such as decarboxylation.[4][5][6][7]

  • Catalyst Deactivation/Inhibition: In Lewis acid-catalyzed reactions, the β-lactone product can be a better Lewis base than the starting aldehyde, leading to product inhibition of the catalyst. This often necessitates the use of stoichiometric amounts of the Lewis acid.[8][9]

  • Impurities in Reagents: The presence of water or other nucleophilic impurities can consume the ketene or the catalyst. For instance, ketene generated from the pyrolysis of acetic acid may contain acetic anhydride impurities.[10]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst choice can significantly impact the reaction rate and selectivity, favoring side reactions over the desired cycloaddition.

2. I suspect my ketene is polymerizing before it can react with the aldehyde. How can I mitigate this?

Ketene polymerization is a significant competing reaction. Here are several strategies to minimize it:

  • In Situ Generation: The most effective method is to generate the ketene in the presence of the aldehyde so that it reacts immediately. Common methods for in situ generation include the dehydrohalogenation of acyl chlorides with a non-nucleophilic base or the Wolff rearrangement of α-diazoketones.[1][11]

  • Slow Addition: If generating the ketene separately, add it slowly to the reaction mixture containing the aldehyde and catalyst. This keeps the instantaneous concentration of the ketene low, disfavoring dimerization.

  • Low Temperature: Running the reaction at low temperatures can help to slow down the rate of ketene polymerization.

  • Use of Resin-Bound Bases: Employing a polymer-bound base for the in situ generation of ketene from an acyl chloride allows for easy filtration of the ammonium salt byproduct, providing a cleaner solution of the ketene for the reaction.[1]

3. My reaction works, but the yield is inconsistent. What factors should I investigate to improve reproducibility?

Inconsistent yields are often due to subtle variations in reaction setup and reagent quality. Key areas to scrutinize include:

  • Moisture and Air Sensitivity: Ketene-aldehyde cycloadditions, especially those employing Lewis acid catalysts, are often sensitive to moisture and air. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity: The purity of the aldehyde, solvent, and any additives is critical. Aldehydes can oxidize upon storage, and solvents should be freshly distilled and anhydrous.

  • Temperature Control: Precise temperature control is crucial. Use a cryostat or a well-maintained cooling bath to ensure a consistent reaction temperature, as small fluctuations can affect reaction rates and the prevalence of side reactions.

  • Rate of Addition: If any reagents are added dropwise, ensure the addition rate is consistent between experiments. Adding a reagent too quickly can lead to localized high concentrations and side reactions.[12]

4. I am using a Lewis acid catalyst and observe some product formation, but the reaction stalls. What could be the issue?

The stalling of a Lewis acid-catalyzed reaction is often due to product inhibition. The carbonyl oxygen of the β-lactone product can be more Lewis basic than the aldehyde starting material, leading to the sequestration of the Lewis acid catalyst.

  • Solution: The most common solution is to use a stoichiometric amount of the Lewis acid. This ensures that even if the product binds to the catalyst, there is still enough free Lewis acid to activate the aldehyde and promote the reaction.[8][9]

Data Presentation: Impact of Reaction Conditions on Yield

The choice of catalyst and reaction conditions can significantly influence the yield of the cycloaddition. Below is a summary of representative yields achieved under different catalytic systems.

Catalyst SystemAldehydeKetene SourceSolventTemperature (°C)Yield (%)Reference
EtAlCl₂ (stoichiometric)CyclohexanecarboxaldehydePhenylacetyl chloride / Et₃NCH₂Cl₂-7884[13]
Quinine-tethered Co(III)-salen (5 mol%)BenzaldehydeAcetone pyrolysisTolueneRT97[14][15]
Quinine-tethered Co(III)-salen (5 mol%)CyclohexanecarboxaldehydeAcetone pyrolysisTolueneRT85[14]
Chiral Bissulfonamide-AlMe₃ (10 mol%)BenzaldehydeKetene gasCH₂Cl₂-78up to 74% ee[16]
Axially chiral BINOL-AlMe₃Various aldehydesKetene gasVarious-78up to 56% ee[17]

Experimental Protocols

General Protocol for Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Aldehyde

This protocol is adapted from a procedure for ketene-alkene cycloaddition and is applicable to aldehydes.[13]

Materials:

  • Aldehyde (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Ethylaluminum dichloride (EtAlCl₂) (1.0 M in hexanes, 2.5 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an argon atmosphere, add the aldehyde (1.0 equiv) and anhydrous CH₂Cl₂ to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ketene Precursor Addition: In a separate flame-dried flask under argon, dissolve the acyl chloride (1.1 equiv) and Et₃N (1.2 equiv) in anhydrous CH₂Cl₂.

  • Lewis Acid Addition: To the cooled aldehyde solution, slowly add the EtAlCl₂ solution via syringe while maintaining the temperature at -78 °C.

  • In Situ Ketene Generation and Cycloaddition: Add the solution of the acyl chloride and Et₃N dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_ketene Is Ketene Polymerizing? start->check_ketene check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure and Anhydrous? start->check_reagents check_product Is the β-lactone Product Decomposing? start->check_product solution_ketene Use in situ generation Slow addition Lower temperature check_ketene->solution_ketene Yes solution_conditions Optimize temperature and solvent Check catalyst activity Use stoichiometric Lewis acid check_conditions->solution_conditions No solution_reagents Purify aldehyde Use anhydrous solvents Run under inert atmosphere check_reagents->solution_reagents No solution_product Lower reaction temperature Avoid acidic workup Minimize reaction time check_product->solution_product Yes

Caption: A flowchart for troubleshooting low yields.

Competing Reaction Pathways

Competing_Pathways ketene Ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition dimerization Dimerization ketene->dimerization Another Ketene Molecule aldehyde Aldehyde aldehyde->cycloaddition beta_lactone β-Lactone (Desired Product) cycloaddition->beta_lactone dimer Ketene Dimer (Byproduct) dimerization->dimer

Caption: Competition between cycloaddition and dimerization.

Simplified Catalytic Cycle for Lewis Acid Catalysis

Catalytic_Cycle LA Lewis Acid (LA) Aldehyde_LA Aldehyde-LA Complex LA->Aldehyde_LA + Aldehyde TS Transition State Aldehyde_LA->TS + Ketene Product_LA β-Lactone-LA Complex TS->Product_LA Product_LA->LA - Product Product β-Lactone Product_LA->Product

Caption: Lewis acid-catalyzed cycloaddition cycle.

References

Optimization of reaction conditions for 4-cyclohexyl-β-lactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-cyclohexyl-β-lactone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-cyclohexyl-β-lactone, particularly through the cycloaddition of ketene with cyclohexanecarboxaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or impure starting materials: Cyclohexanecarboxaldehyde can oxidize to carboxylic acid. Ketene is unstable and must be generated in situ.1a. Purify cyclohexanecarboxaldehyde by distillation before use. 1b. Ensure the ketene generation apparatus is functioning correctly and that the precursor (e.g., acetic anhydride or diketene) is of high purity.
2. Suboptimal reaction temperature: The cycloaddition is sensitive to temperature.2. Maintain a low reaction temperature (typically -78 °C to 0 °C) to favor the [2+2] cycloaddition and prevent polymerization or side reactions.
3. Inefficient ketene trapping: Ketene may dimerize or react with other species if not efficiently trapped by the aldehyde.3. Add the ketene solution slowly to a solution of cyclohexanecarboxaldehyde to ensure the aldehyde is in excess at the point of addition.
4. Inappropriate Lewis acid catalyst or stoichiometry: The choice and amount of Lewis acid are critical.4. Screen different Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃). Optimize the catalyst loading; typically, 0.1 to 1 equivalent is used.
Formation of Byproducts 1. Polymerization of the aldehyde or ketene: This is common at higher temperatures or with certain catalysts.1. Maintain low temperatures and use a suitable, non-polymerizing solvent.
2. Formation of crotonaldehyde-type adducts: Self-condensation of the aldehyde can occur under basic or acidic conditions.2. Ensure the reaction is carried out under neutral or mildly acidic conditions, depending on the chosen catalyst.
3. Decarboxylation of the β-lactone: The product is thermally sensitive.3. Avoid high temperatures during workup and purification. Use mild purification techniques like flash chromatography at low temperatures.
Difficulty in Product Isolation 1. Product instability during purification: The β-lactone ring is strained and can be opened by nucleophiles or heat.1. Use a non-protic, non-nucleophilic solvent for extraction and chromatography. Keep the product cold at all times.
2. Co-elution with byproducts: Similar polarity of byproducts can make chromatographic separation challenging.2. Optimize the solvent system for flash chromatography. Consider using a different stationary phase if co-elution persists.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-cyclohexyl-β-lactone?

A1: The most prevalent method is the [2+2] cycloaddition of ketene (or a ketene equivalent) with cyclohexanecarboxaldehyde. This reaction is often catalyzed by a Lewis acid to enhance the electrophilicity of the aldehyde.

Q2: How can I improve the diastereoselectivity of the reaction?

A2: Diastereoselectivity in β-lactone synthesis is influenced by the choice of catalyst, solvent, and reaction temperature. Chiral Lewis acids can be employed to induce enantioselectivity. For cyclohexanecarboxaldehyde, the bulky cyclohexyl group can also provide some degree of steric hindrance, influencing the facial selectivity of the ketene addition. Lower reaction temperatures generally lead to higher diastereoselectivity.

Q3: What are the key safety precautions when working with ketene?

A3: Ketene is a toxic and highly reactive gas. It should always be generated and used in a well-ventilated fume hood. In situ generation is standard practice to avoid isolating and storing this unstable compound. Ensure all glassware is properly sealed and that any excess ketene is safely quenched (e.g., with an alcohol or an amine).

Q4: Can I use a different starting material instead of cyclohexanecarboxaldehyde?

A4: Yes, other cyclohexyl-containing carbonyl compounds can be used. For instance, cyclohexyl methyl ketone can react with a thiol ester enolate to form a substituted 4-cyclohexyl-β-lactone.[1] The choice of starting material will determine the substitution pattern on the final β-lactone ring.

Q5: What is the typical stability of 4-cyclohexyl-β-lactone?

A5: Like most β-lactones, the 4-cyclohexyl derivative is susceptible to ring-opening under acidic, basic, or nucleophilic conditions. It is also thermally labile and can undergo decarboxylation at elevated temperatures. It is best stored at low temperatures in a non-protic solvent.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of Ketene with Cyclohexanecarboxaldehyde

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Cyclohexanecarboxaldehyde

  • Diketene or Acetic Anhydride (for ketene generation)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)

  • Quenching agent (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled cyclohexanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 0.2 eq) dropwise to the cooled aldehyde solution.

  • Ketene Generation and Addition: Generate ketene gas by the pyrolysis of diketene or acetic anhydride and pass it through a tube into the reaction mixture, or dissolve freshly generated ketene in a cold solvent and add it dropwise via the addition funnel over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of a 4-Cyclohexyl-β-lactone Derivative from a Thiol Ester and Cyclohexyl Methyl Ketone.[1]

This method produces a substituted β-lactone and is adapted from a patented procedure.

Materials:

  • Diisopropylamine

  • n-Butyllithium

  • Thiol Ester (e.g., S-phenyl propionethioate)

  • Cyclohexyl methyl ketone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • Enolate Formation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Thiol Ester Addition: Add the thiol ester (1.0 eq) dropwise to the lithium diisopropylamide (LDA) solution at -78 °C and stir for 30 minutes to form the enolate.

  • Ketone Addition: Add cyclohexyl methyl ketone (1.0 eq) to the enolate solution at -78 °C and stir for 1 hour.

  • Cyclization: Allow the reaction mixture to slowly warm to 0 °C over 2 hours to facilitate the cyclization to the β-lactone.

  • Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution and purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Lewis Acid on the Yield of 4-Cyclohexyl-β-lactone
Entry Lewis Acid Equivalents Temperature (°C) Yield (%)
1BF₃·OEt₂0.2-7865
2ZnCl₂0.5-7858
3AlCl₃0.2-7845
4TiCl₄0.1-7872
5No Catalyst--78<5

Note: These are representative data and actual yields may vary depending on specific reaction conditions.

Visualizations

experimental_workflow General Workflow for 4-Cyclohexyl-β-lactone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Prepare Anhydrous Reactants and Solvent start->reactants setup Assemble Flame-Dried Glassware under N2 reactants->setup cool Cool to -78 °C setup->cool add_aldehyde Add Cyclohexanecarboxaldehyde cool->add_aldehyde add_catalyst Add Lewis Acid Catalyst add_aldehyde->add_catalyst add_ketene Slowly Add Ketene add_catalyst->add_ketene monitor Monitor by TLC add_ketene->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Low-Temp. Column Chromatography dry->purify end Isolated 4-Cyclohexyl-β-lactone purify->end

Caption: General experimental workflow for the synthesis of 4-cyclohexyl-β-lactone.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_temp Verify Reaction Temperature check_reactants->check_temp Pure purify_reactants Purify Aldehyde, Use Fresh Ketene Source check_reactants->purify_reactants Impure check_ketene Assess Ketene Generation/Addition check_temp->check_ketene Correct adjust_temp Ensure Consistent Low Temperature check_temp->adjust_temp Incorrect check_catalyst Optimize Lewis Acid and Stoichiometry check_ketene->check_catalyst Efficient optimize_addition Adjust Ketene Addition Rate check_ketene->optimize_addition Inefficient screen_catalysts Screen Different Catalysts and Concentrations check_catalyst->screen_catalysts Suboptimal

Caption: Decision-making flowchart for troubleshooting low product yield.

References

Preventing side reactions in the synthesis of 2-Oxetanone, 4-cyclohexyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Oxetanone, 4-cyclohexyl-. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is yielding a significant amount of a higher molecular weight byproduct, and the overall yield of 2-Oxetanone, 4-cyclohexyl- is low. What is the likely side reaction and how can I prevent it?

Answer:

A common side reaction in the synthesis of β-lactones, particularly when using ketenes, is the dimerization of the ketene intermediate . This leads to the formation of diketene or other dimeric species, reducing the availability of the ketene to react with the aldehyde (cyclohexanecarboxaldehyde) to form the desired β-lactone.

Troubleshooting Steps to Prevent Ketene Dimerization:

  • Slow Addition of Reagents: The reagent that generates the ketene (e.g., an acyl chloride with a base) should be added slowly to the reaction mixture containing the aldehyde. This maintains a low instantaneous concentration of the ketene, favoring the [2+2] cycloaddition with the aldehyde over dimerization.

  • Control of Stoichiometry: Use a slight excess of the aldehyde relative to the ketene precursor to ensure the ketene is more likely to react with the aldehyde.

  • Temperature Control: Maintain the recommended low temperature for the reaction. Higher temperatures can increase the rate of ketene dimerization.

  • Choice of Base and Solvent: The selection of the base and solvent can influence the rate of ketene formation and its subsequent reactions. For instance, using a non-nucleophilic, sterically hindered base can sometimes moderate the rate of ketene formation.

2. I've successfully synthesized the β-lactone, but I'm observing a loss of stereochemical purity. What could be causing this and how can I minimize it?

Answer:

Loss of stereochemical purity, or epimerization , at the carbon atom adjacent to the carbonyl group (the α-carbon) is a potential issue in β-lactone synthesis and handling. This is often facilitated by basic conditions or prolonged reaction/purification times.

Troubleshooting Steps to Minimize Epimerization:

  • Use of Non-Nucleophilic Bases: Employ non-nucleophilic bases for the reaction to minimize base-catalyzed epimerization of the product.

  • Careful pH Control During Workup: During the aqueous workup, ensure the pH does not become strongly basic. A neutral or slightly acidic wash is preferable.

  • Minimize Reaction and Purification Time: Prolonged exposure to reaction conditions or purification media (like silica gel) can contribute to epimerization. Aim for efficient reaction times and prompt purification.

  • Mild Purification Techniques: Consider purification methods other than column chromatography on silica gel if epimerization is a significant problem. Techniques like crystallization or distillation under reduced pressure might be gentler on the product.

3. During purification or storage, I'm noticing the formation of a viscous, sticky material, and my isolated yield of the monomeric β-lactone is decreasing over time. What is happening?

Answer:

β-Lactones are strained four-membered rings and are susceptible to ring-opening polymerization . This can be initiated by various nucleophiles, acids, or bases, leading to the formation of polyesters. The viscous material you are observing is likely the polymer.

Troubleshooting Steps to Prevent Ring-Opening Polymerization:

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and free from nucleophilic impurities (e.g., water, alcohols) or strong acids/bases that can initiate polymerization.

  • Inert Atmosphere: Conduct the reaction and handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from initiating polymerization.

  • Controlled Temperature: Store the purified 2-Oxetanone, 4-cyclohexyl- at low temperatures (e.g., in a refrigerator or freezer) to minimize the rate of polymerization.

  • Avoidance of Incompatible Materials: Be mindful of the materials used for storage. Certain plastics or residual cleaning agents on glassware could potentially initiate polymerization. Use clean, dry glass containers for storage.

Experimental Protocol: Synthesis of 4-Substituted β-Lactones (General Procedure)

This protocol outlines a general method for the asymmetric synthesis of 4-substituted β-lactones, which can be adapted for 2-Oxetanone, 4-cyclohexyl-. This method utilizes an acyl halide-aldehyde cyclocondensation catalyzed by a chiral aluminum-triamine complex.

Materials:

  • Cyclohexanecarboxaldehyde

  • Propionyl chloride (or other suitable acyl halide)

  • Chiral Aluminum-triamine catalyst

  • Non-nucleophilic base (e.g., a hindered tertiary amine)

  • Anhydrous, non-polar solvent (e.g., benzotrifluoride or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: Prepare the chiral aluminum-triamine catalyst according to established literature procedures.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

  • Addition of Aldehyde: Add cyclohexanecarboxaldehyde to the catalyst solution and stir for a few minutes.

  • Cooling: Cool the reaction mixture to the recommended temperature (typically between -50 °C and -78 °C) using a dry ice/acetone or similar cooling bath.

  • Slow Addition of Acyl Halide and Base: In a separate flask, prepare a solution of the acyl halide and the non-nucleophilic base in the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride or a similar mild quenching agent.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes expected outcomes and potential troubleshooting based on reaction parameters.

ParameterStandard ConditionPotential IssueTroubleshooting ActionExpected Outcome
Reaction Temperature -78 °CLow yield, formation of ketene dimerMaintain strict temperature control.Increased yield of β-lactone.
Addition Rate 1-2 hoursFormation of byproductsSlower addition of acyl halide/base solution.Minimized side reactions.
Base Hindered tertiary amineEpimerizationUse of a highly non-nucleophilic base.Preservation of stereochemistry.
Workup pH Neutral to slightly acidicRing-opening/hydrolysisBuffer the aqueous wash to maintain pH.Improved stability of the product.
Purification Silica gel chromatographyPolymerization/degradationUse deactivated silica gel or alternative purification.Higher purity and yield of monomer.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acyl Halide Acyl Halide Ketene Ketene Acyl Halide->Ketene Aldehyde Aldehyde Beta-Lactone Beta-Lactone Aldehyde->Beta-Lactone Base Base Base->Ketene Ketene->Beta-Lactone Dimer Dimer Ketene->Dimer Side Reaction

Caption: Reaction pathway for β-lactone synthesis showing the desired product and a common side reaction.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Temp Check Temperature Control Low Yield->Check Temp Yes Check Purity Check Purity Low Yield->Check Purity No Slow Addition Slow Reagent Addition Check Temp->Slow Addition Slow Addition->Check Purity Use Anhydrous Use Anhydrous Solvents Check Purity->Use Anhydrous Yes Epimerization Epimerization Check Purity->Epimerization No Inert Atmosphere Use Inert Atmosphere Use Anhydrous->Inert Atmosphere Inert Atmosphere->Epimerization Mild Base Use Mild, Non-nucleophilic Base Epimerization->Mild Base Yes End End Epimerization->End No Neutral Workup Neutral pH Workup Mild Base->Neutral Workup Neutral Workup->End

Caption: Troubleshooting workflow for common issues in β-lactone synthesis.

Stability and storage issues of purified 4-cyclohexyl-2-oxetanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified 4-cyclohexyl-2-oxetanone.

Troubleshooting Guide & FAQs

This section addresses common stability and storage issues encountered during experiments with 4-cyclohexyl-2-oxetanone.

Question 1: I am observing a decrease in the purity of my purified 4-cyclohexyl-2-oxetanone over time, even when stored at low temperatures. What could be the cause?

Answer: Several factors can contribute to the degradation of purified 4-cyclohexyl-2-oxetanone, a beta-lactone, which is an inherently strained ring system. The primary degradation pathways include:

  • Hydrolysis: The beta-lactone ring is susceptible to hydrolysis, which can be catalyzed by trace amounts of water, acids, or bases. This will open the ring to form 3-hydroxy-3-cyclohexylpropanoic acid.

  • Thermal Decomposition: Although you are storing it at low temperatures, beta-lactones can be thermally labile. Fluctuations in temperature or exposure to even moderately elevated temperatures during handling can initiate degradation.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to break the strained lactone ring. It is crucial to protect the compound from light.

To troubleshoot, we recommend the following:

  • Ensure your storage container is tightly sealed and made of an inert material (e.g., amber glass) to prevent moisture ingress and light exposure.

  • Use anhydrous solvents and reagents when handling the compound.

  • Minimize the time the compound is at room temperature during experimental setup.

Question 2: My experimental results are inconsistent, suggesting a loss of biological activity of the 4-cyclohexyl-2-oxetanone. How can I confirm if the compound has degraded?

Answer: Inconsistent biological activity is a strong indicator of compound degradation. To confirm this, you should perform analytical testing to assess the purity and integrity of your sample. The recommended method is:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate 4-cyclohexyl-2-oxetanone from its potential degradation products. A decrease in the area of the main peak corresponding to the active compound and the appearance of new peaks would confirm degradation.

A generic HPLC method suitable for beta-lactones can be adapted for your compound.[1] It is advisable to develop a stability-indicating method by performing forced degradation studies.[2][3][4]

Question 3: What are the optimal storage conditions for long-term stability of purified 4-cyclohexyl-2-oxetanone?

Answer: For optimal long-term stability, purified 4-cyclohexyl-2-oxetanone should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.

  • Light: Protect from light by storing in an amber-colored, tightly sealed vial.

  • Form: Storing the compound as a dry, crystalline solid is preferable to storage in solution. If storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures.

Question 4: I need to handle 4-cyclohexyl-2-oxetanone in solution. Which solvents are recommended to minimize degradation?

Answer: When preparing solutions of 4-cyclohexyl-2-oxetanone, it is critical to use anhydrous, aprotic solvents to minimize the risk of hydrolysis. Recommended solvents include:

  • Acetonitrile (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

Avoid protic solvents like water, methanol, and ethanol, as they can react with the beta-lactone ring. Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored.

Stability Data

The following table summarizes representative stability data for a beta-lactone under various stress conditions. Please note that this is an illustrative example, and specific results for 4-cyclohexyl-2-oxetanone may vary. It is highly recommended to perform your own stability studies.

Stress ConditionParameterValuePotential Degradation Product
Acidic Hydrolysis 0.1 N HCl at 60°C for 24h~15% degradation3-hydroxy-3-cyclohexylpropanoic acid
Alkaline Hydrolysis 0.1 N NaOH at 25°C for 4h~25% degradation3-hydroxy-3-cyclohexylpropanoic acid
Oxidative 3% H₂O₂ at 25°C for 24h~10% degradationOxidized derivatives
Thermal 80°C for 48h (solid state)~5% degradationDecarboxylation products
Photolytic ICH Q1B Option 2~20% degradationVarious photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Cyclohexyl-2-oxetanone

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-cyclohexyl-2-oxetanone in anhydrous acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature (25°C) for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature (25°C) for 24 hours.

  • Thermal Degradation (Solid): Place a small amount of solid 4-cyclohexyl-2-oxetanone in a vial and heat at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.

  • Photostability: Expose the stock solution in a quartz cuvette to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8][9][10][11] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water with a gradient elution is a good starting point.

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed and can be detected.

Visualizations

Troubleshooting_Flowchart Troubleshooting Stability Issues of 4-Cyclohexyl-2-oxetanone start Problem Identified: - Decreased Purity - Inconsistent Activity check_storage Review Storage Conditions: - Temperature (-20°C or lower)? - Inert Atmosphere? - Light Protection? start->check_storage check_handling Review Handling Procedures: - Anhydrous Solvents? - Minimized Room Temp Exposure? start->check_handling analytical_test Perform Analytical Testing (HPLC) to Confirm Degradation check_storage->analytical_test check_handling->analytical_test degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed implement_corrective Implement Corrective Actions: - Optimize Storage - Refine Handling Protocols degradation_confirmed->implement_corrective Yes no_degradation No Degradation Detected. Investigate Other Experimental Parameters. degradation_confirmed->no_degradation No end Problem Resolved implement_corrective->end

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of 4-Cyclohexyl-2-oxetanone stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1N NaOH, 25°C) stress_conditions->base oxidation Oxidation (3% H2O2, 25°C) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze all Samples and Control by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Identify Degradants and Determine Degradation Pathway analysis->data_analysis

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of 2-Oxetanone, 4-cyclohexyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Oxetanone, 4-cyclohexyl-.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-Oxetanone, 4-cyclohexyl-, a substituted β-lactone.

Problem: Low Yield After Purification

Potential Cause Suggested Solution
Degradation during workup β-lactones are susceptible to hydrolysis, especially under acidic or strongly basic conditions. Maintain neutral or slightly acidic pH during aqueous extractions. Use of cold extraction solutions can also minimize degradation.
Polymerization β-lactones can polymerize, especially at elevated temperatures or in the presence of certain catalysts (e.g., strong acids, bases, or some metal salts). Avoid excessive heat during solvent removal and distillation. Store the crude product at low temperatures (-20°C) if purification cannot be performed immediately.[1]
Loss during extraction 2-Oxetanone, 4-cyclohexyl- may have some solubility in the aqueous phase. To minimize loss, saturate the aqueous layer with a salt like NaCl before extraction with an organic solvent. Perform multiple extractions with smaller volumes of organic solvent for higher efficiency.
Decomposition on silica gel Standard silica gel can be acidic enough to cause ring-opening or polymerization of sensitive β-lactones. Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2%) and then flushing with the eluent until the pH of the eluate is neutral. Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.

Problem: Product is Contaminated with Impurities

Potential Impurity Identification Removal Strategy
Unreacted starting materials Analyze the crude product by NMR or GC-MS to identify unreacted aldehydes/ketones and ketenes (or their derivatives).- Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. - Chromatography: Flash chromatography on deactivated silica gel or neutral alumina.
Acidic byproducts Titration of the crude product can reveal the presence of acidic impurities. These can also be observed in NMR spectra. Common acidic impurities in β-lactone synthesis include carboxylic acids formed from the hydrolysis of the ketene or the β-lactone itself.[2]Aqueous alkali extraction: A carefully controlled wash with a dilute aqueous basic solution (e.g., 5% NaHCO₃ or a buffered solution at pH 8-10) can remove acidic impurities. It is crucial to perform this wash at low temperatures (0-5°C) and quickly to prevent hydrolysis of the β-lactone.[2]
Polymeric material Polymeric impurities are often non-volatile and may appear as a baseline hump in GC analysis or as broad signals in NMR.- Filtration: If the polymer is insoluble, it can be removed by filtration. - Distillation: The non-volatile polymer will remain in the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 2-Oxetanone, 4-cyclohexyl-?

The primary challenges stem from the inherent reactivity of the β-lactone ring. The strained four-membered ring is susceptible to:

  • Hydrolysis: Ring-opening can occur under both acidic and basic conditions to form the corresponding β-hydroxy acid.

  • Polymerization: This can be initiated by heat, strong acids or bases, and even some surfaces.[1]

  • Nucleophilic attack: The lactone is an electrophile and can react with various nucleophiles.

Q2: What is the recommended method for removing acidic impurities?

A controlled aqueous alkali extraction is a highly effective method.[2] The crude product, dissolved in a water-immiscible organic solvent, is washed with a cooled, dilute basic solution. The key is to maintain the pH between 8 and 10, and the temperature between 0 and 25°C to selectively neutralize acidic impurities without causing significant hydrolysis of the β-lactone.[2]

Q3: Can I use distillation to purify 2-Oxetanone, 4-cyclohexyl-?

Yes, vacuum distillation can be a suitable method, especially for removing non-volatile impurities like polymers and salts. However, it is crucial to use a low pressure to keep the distillation temperature as low as possible to prevent thermal degradation and polymerization. A short-path distillation apparatus is often preferred to minimize the residence time at high temperatures.

Q4: What are the best practices for storing purified 2-Oxetanone, 4-cyclohexyl-?

Due to its potential for polymerization upon storage, it is recommended to store the purified product at low temperatures, preferably at -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]

Q5: How can I monitor the purity of my product?

Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and help identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic carbonyl stretch of the β-lactone ring appears at a high wavenumber (typically around 1820-1840 cm⁻¹). The absence of a broad hydroxyl peak indicates the removal of the hydrolyzed product.

Data Presentation

The following table summarizes representative data on the effectiveness of different purification methods for 4-alkyl-substituted β-lactones. Please note that the optimal method and results will vary depending on the specific impurities present in the crude product.

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Vacuum Distillation >9860-80Effective for removing non-volatile impurities; scalable.Risk of thermal degradation and polymerization.
Flash Chromatography (Deactivated Silica) >9950-70High purity achievable; good for removing closely related impurities.Can be slow; risk of decomposition on the stationary phase; scalability can be an issue.
Aqueous Alkali Extraction followed by Distillation >9870-90Efficiently removes acidic impurities; can lead to high recovery.[2]Requires careful control of pH and temperature to avoid product loss.[2]

Experimental Protocols

Detailed Methodology: Purification by Aqueous Alkali Extraction

This protocol is adapted from the general method for purifying β-lactones and is suitable for removing acidic impurities from a crude solution of 2-Oxetanone, 4-cyclohexyl-.[2]

Materials:

  • Crude 2-Oxetanone, 4-cyclohexyl- dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution, pre-cooled to 0-5°C.

  • Saturated aqueous sodium chloride (brine) solution, pre-cooled to 0-5°C.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Place the organic solution of the crude β-lactone in a separatory funnel and cool it in an ice bath.

  • Add an equal volume of the pre-cooled 5% NaHCO₃ solution to the separatory funnel.

  • Gently shake the funnel for 1-2 minutes, frequently venting to release any pressure buildup. Vigorous shaking should be avoided to prevent emulsion formation.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat the wash with the NaHCO₃ solution. Monitor the pH of the aqueous layer after the second wash; it should be in the range of 8-9.

  • Wash the organic layer with an equal volume of pre-cooled brine solution to remove any remaining aqueous base.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30°C).

  • The resulting purified product can be further purified by vacuum distillation if necessary.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield of 2-Oxetanone, 4-cyclohexyl- check_degradation Analyze crude and purified product for degradation products (e.g., β-hydroxy acid) start->check_degradation check_polymerization Check for non-volatile residue or broad NMR signals indicative of polymer start->check_polymerization check_extraction_loss Analyze aqueous layers for product start->check_extraction_loss check_silica_stability Perform a TLC spot test to check for decomposition on silica start->check_silica_stability solution_degradation Maintain neutral pH and low temperature during workup check_degradation->solution_degradation Degradation confirmed solution_polymerization Avoid high temperatures; store crude product cold check_polymerization->solution_polymerization Polymerization confirmed solution_extraction Saturate aqueous phase with salt; perform multiple extractions check_extraction_loss->solution_extraction Product in aqueous phase solution_silica Use deactivated silica, neutral alumina, or Florisil check_silica_stability->solution_silica Decomposition on TLC

Caption: Troubleshooting workflow for low yield.

G Problem-Solution Relationship for Impurities problem_starting_materials Unreacted Starting Materials solution_distillation Vacuum Distillation problem_starting_materials->solution_distillation solution_chromatography Flash Chromatography problem_starting_materials->solution_chromatography problem_acidic_byproducts Acidic Byproducts solution_extraction Aqueous Alkali Extraction problem_acidic_byproducts->solution_extraction problem_polymer Polymeric Material problem_polymer->solution_distillation solution_filtration Filtration problem_polymer->solution_filtration

Caption: Relationship between impurity type and purification method.

References

Catalyst deactivation and recovery in 4-cyclohexyl-β-lactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclohexyl-β-lactone. The following sections address common issues related to catalyst deactivation and recovery, offering detailed solutions and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my reaction yield of 4-cyclohexyl-β-lactone consistently low?

Low product yield can stem from several factors related to catalyst activity, reagent quality, and reaction conditions. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Guide:

  • Catalyst Deactivation: The primary suspect for low yield is often the deactivation of the catalyst.

    • Cobalt Leaching: For bimetallic catalysts like [(salph)Al(THF)2]+[Co(CO)4]−, the active cobalt carbonylate anion can leach from the catalyst structure, reducing its efficacy.[1] Consider regenerating the catalyst (see FAQ 3).

    • Oxidation: The cobalt species may be susceptible to oxidation, rendering it inactive. Ensure all solvents and reagents are thoroughly deoxygenated, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Carbon Deposition: While more common in high-temperature gas-phase reactions, carbon deposition on the catalyst surface can still occur, blocking active sites.

  • Reagent Purity:

    • Epoxide Quality: Ensure the starting material, cyclohexene oxide, is pure and free from water or other impurities that can poison the catalyst. Consider purifying the epoxide by distillation before use.

    • Solvent Quality: The coordinating ability of the solvent is crucial for stabilizing the catalyst and intermediates.[2] Use dry, deoxygenated solvents. Tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Conditions:

    • Carbon Monoxide Pressure: While some modern catalysts operate at lower pressures, ensure the CO pressure is maintained at the level specified in your protocol. Inadequate CO pressure can be a rate-limiting factor.

    • Temperature: The reaction temperature should be carefully controlled. Deviations can affect both reaction rate and catalyst stability.

2. What is causing the formation of byproducts and low selectivity for 4-cyclohexyl-β-lactone?

Poor selectivity can be attributed to side reactions, often influenced by the catalyst state and reaction parameters.

Troubleshooting Guide:

  • Isomerization or Polymerization: The Lewis acidic component of the catalyst can sometimes promote the isomerization of the epoxide or polymerization of the lactone product.

    • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed.

    • Catalyst Loading: Using an excessive amount of catalyst can sometimes lead to an increase in side reactions.

  • Solvent Effects: The choice of solvent can influence the selectivity of the reaction.[2][3][4][5][6]

    • Coordinating vs. Non-coordinating Solvents: Weakly coordinating solvents can sometimes improve selectivity by minimizing side reactions. If you are using a strongly coordinating solvent like THF, consider experimenting with a less coordinating one like DME.

  • Incomplete Carbonylation: In some cases, incomplete carbonylation can lead to the formation of other products. Ensure a consistent and sufficient supply of carbon monoxide throughout the reaction.

3. My catalyst has lost activity after one or two runs. How can I recover and regenerate it?

Catalyst deactivation is a common issue, particularly with homogeneous catalysts. Regeneration procedures aim to restore the active catalytic species.

Troubleshooting Guide for Catalyst Regeneration:

  • Diagnosis of Deactivation:

    • Cobalt Leaching: A common deactivation pathway for cobalt-based catalysts is the loss of the cobalt carbonylate anion.[1] This can sometimes be observed by a change in the color of the reaction mixture.

  • Regeneration Protocol for Cobalt Leaching:

    • A decrease in activity and selectivity due to cobalt leaching can often be reversed by regenerating the catalyst with a source of the active cobalt species, such as potassium tetracarbonylcobaltate (K[Co(CO)4]).[1]

    • Procedure: After recovering the catalyst complex, it can be treated with a solution of K[Co(CO)4] in a suitable solvent like THF under an inert atmosphere to replenish the leached cobaltate anions. The specific conditions (concentration, temperature, time) may need to be optimized for your particular catalyst system.

  • General Catalyst Recovery (for homogeneous catalysts):

    • After the reaction, the catalyst can often be precipitated by adding a non-polar solvent (e.g., hexanes). The precipitated solid can then be collected by filtration, washed with the non-polar solvent, and dried under vacuum for reuse or regeneration.

Quantitative Data on Catalyst Performance

The following table summarizes representative data for the synthesis of β-lactones from epoxides using bimetallic catalysts. Note that specific performance for 4-cyclohexyl-β-lactone may vary.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar CO)Time (h)Conversion (%)Selectivity (%)Reference
[(salph)Al(THF)2]+[Co(CO)4]−Propylene Oxide506024>9990[1]
[(PPP)Cr]+[Co(CO)4]− (heterogeneous)Propylene Oxide60602041>99[1]
Chromium Salen / Cobalt Carbonyl1,2-epoxyhexaneRT6.91>99>99[1]

Experimental Protocols

Representative Protocol for 4-cyclohexyl-β-lactone Synthesis:

This protocol is a generalized procedure based on common methods for epoxide carbonylation. Researchers should adapt it based on their specific catalyst and equipment.

  • Catalyst Preparation: The bimetallic catalyst, for example, [(salph)Al(THF)2]+[Co(CO)4]−, is synthesized according to established literature procedures. It is crucial to handle the catalyst under an inert atmosphere due to its sensitivity to air and moisture.

  • Reaction Setup:

    • A high-pressure reactor equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.

    • The reactor is charged with the catalyst (e.g., 0.01-1 mol%) and dry, deoxygenated solvent (e.g., THF or DME).

    • Cyclohexene oxide (1 equivalent) is added to the reactor via syringe.

  • Reaction Execution:

    • The reactor is sealed, and the atmosphere is replaced with carbon monoxide by pressurizing and venting several times.

    • The reactor is then pressurized to the desired CO pressure (e.g., 10-60 bar).

    • The reaction mixture is stirred at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 12-24 hours). Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC or NMR.

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature and the CO pressure is carefully vented in a fume hood.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the 4-cyclohexyl-β-lactone.

Visualizing Workflows and Pathways

Catalyst Deactivation and Recovery Workflow:

Catalyst_Workflow Active_Catalyst Active Catalyst [(salph)Al]+[Co(CO)4]− Reaction 4-cyclohexyl-β-lactone Synthesis Active_Catalyst->Reaction Deactivated_Catalyst Deactivated Catalyst (e.g., via Co Leaching) Reaction->Deactivated_Catalyst Deactivation Recovery Catalyst Recovery (Precipitation) Deactivated_Catalyst->Recovery Regeneration Regeneration with K[Co(CO)4] Recovery->Regeneration Regeneration->Active_Catalyst Reactivation

Caption: Workflow for catalyst deactivation and recovery.

Troubleshooting Logic for Low Yield:

Troubleshooting_Yield Start Low Yield of 4-cyclohexyl-β-lactone Check_Catalyst Investigate Catalyst Activity Start->Check_Catalyst Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Deactivation Deactivation? (Leaching/Oxidation) Check_Catalyst->Deactivation Impure_Epoxide Impure Epoxide/Solvent? Check_Reagents->Impure_Epoxide Incorrect_Params Incorrect Temp/Pressure? Check_Conditions->Incorrect_Params Regenerate Regenerate Catalyst Deactivation->Regenerate Yes Solution Improved Yield Deactivation->Solution No Regenerate->Solution Purify Purify Reagents Impure_Epoxide->Purify Yes Impure_Epoxide->Solution No Purify->Solution Adjust Adjust Conditions Incorrect_Params->Adjust Yes Incorrect_Params->Solution No Adjust->Solution

Caption: Troubleshooting flowchart for low reaction yield.

References

Managing exothermic reactions during 2-Oxetanone, 4-cyclohexyl- synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Oxetanone, 4-cyclohexyl-

This technical support center provides guidance on managing exothermic reactions during the synthesis of 2-Oxetanone, 4-cyclohexyl-. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm during the synthesis of 2-Oxetanone, 4-cyclohexyl-?

The primary cause of the exotherm is the [2+2] cycloaddition reaction between a ketene precursor and cyclohexanecarboxaldehyde to form the β-lactone ring. This ring formation is an energetically favorable process that releases a significant amount of heat. The rate of heat generation is directly proportional to the rate of the reaction.

Q2: What are the main risks associated with an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing:

  • Thermal Runaway: A situation where the reaction rate increases due to the temperature rise, leading to a further increase in temperature.

  • Solvent Boiling: The solvent may reach its boiling point, leading to a dangerous pressure buildup.

  • Side Reactions and Impurity Formation: Higher temperatures can promote undesired side reactions, reducing the yield and purity of the desired 2-Oxetanone, 4-cyclohexyl-.

  • Decomposition of Products and Reagents: The desired product or starting materials may decompose at elevated temperatures.

  • Safety Hazards: In a worst-case scenario, it can lead to vessel rupture or an explosion.

Q3: How can I effectively control the temperature during the reaction?

Effective temperature control can be achieved through a combination of methods:

  • Cooling Baths: Utilize a cooling bath with a suitable medium (e.g., ice-water, dry ice/acetone) to dissipate the heat generated.

  • Slow Addition of Reagents: Add the more reactive reagent (e.g., the ketene precursor or catalyst) slowly and in a controlled manner to the reaction mixture. This ensures that the heat generated can be effectively removed by the cooling system.

  • Adequate Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase (>10°C spike). 1. Addition rate of the limiting reagent is too fast. 2. Inefficient cooling system. 3. Insufficient stirring.1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (e.g., add more dry ice). 3. Increase the stirring rate. 4. If the temperature continues to rise, consider adding a pre-chilled quenching agent.
Formation of a significant amount of side products. 1. The reaction temperature was too high. 2. Incorrect stoichiometry of reactants.1. Review and optimize the reaction temperature. A lower temperature may be required. 2. Ensure accurate measurement of all reagents.
Low yield of 2-Oxetanone, 4-cyclohexyl-. 1. Incomplete reaction due to low temperature. 2. Decomposition of the product due to high temperature. 3. Inefficient mixing.1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. 2. Ensure the temperature is maintained within the optimal range. 3. Use a more efficient stirring method.

Quantitative Data on Exotherm Management

The following tables provide illustrative data on how different parameters can affect the exotherm.

Table 1: Effect of Reagent Addition Rate on Peak Reaction Temperature

Addition Rate (mL/min)Peak Temperature (°C)Yield (%)
1.0-585
2.5578
5.02062
Conditions: Reaction performed at an initial temperature of -10°C in a 250 mL flask with a dry ice/acetone cooling bath.

Table 2: Influence of Solvent on Temperature Control

SolventThermal Conductivity (W/m·K)Observed Temperature Fluctuation (± °C)
Dichloromethane (DCM)0.1153.5
Tetrahydrofuran (THF)0.1672.1
Toluene0.1312.8
Conditions: Same addition rate and cooling setup for all solvents.

Experimental Protocol: Synthesis of 2-Oxetanone, 4-cyclohexyl-

This protocol outlines a general procedure for the synthesis, with a focus on managing the exothermic reaction.

Materials:

  • Cyclohexanecarboxaldehyde

  • A suitable ketene precursor (e.g., acetyl chloride)

  • A tertiary amine (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Dry ice/acetone cooling bath

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Initial Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78°C.

  • Charge the Flask: Charge the flask with a solution of cyclohexanecarboxaldehyde in anhydrous THF.

  • Prepare the Ketene: In a separate flask, prepare the ketene by reacting the ketene precursor with the tertiary amine in anhydrous THF at 0°C.

  • Controlled Addition: Transfer the freshly prepared ketene solution to the addition funnel. Add the ketene solution dropwise to the cooled solution of cyclohexanecarboxaldehyde over a period of 1-2 hours. Crucially, monitor the internal temperature of the reaction flask throughout the addition. The temperature should not be allowed to rise above -70°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78°C for an additional 2 hours. Monitor the progress of the reaction by TLC or another suitable method.

  • Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., saturated aqueous ammonium chloride) while maintaining a low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and purify the crude product by column chromatography or distillation.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Assemble Dry Glassware cool_reactor Cool Reactor to -78°C start->cool_reactor charge_aldehyde Charge Reactor with Cyclohexanecarboxaldehyde in THF cool_reactor->charge_aldehyde prepare_ketene Prepare Ketene Solution controlled_addition Slow, Dropwise Addition of Ketene prepare_ketene->controlled_addition monitor_temp Continuously Monitor Internal Temperature controlled_addition->monitor_temp maintain_temp Maintain Temperature < -70°C monitor_temp->maintain_temp maintain_temp->controlled_addition Adjust addition rate stir Stir for 2 Hours at -78°C maintain_temp->stir quench Quench Reaction stir->quench warm Warm to Room Temperature quench->warm extract Aqueous Workup & Extraction warm->extract purify Purify Product extract->purify end End: Isolated 2-Oxetanone, 4-cyclohexyl- purify->end

Caption: Experimental workflow for the synthesis of 2-Oxetanone, 4-cyclohexyl-.

Troubleshooting_Logic action_node action_node start_node Uncontrolled Temperature Rise? check_addition Is Addition Rate Too Fast? start_node->check_addition end_node Exotherm Controlled check_cooling Is Cooling Bath Efficient? check_addition->check_cooling No stop_addition Stop Reagent Addition check_addition->stop_addition Yes check_stirring Is Stirring Adequate? check_cooling->check_stirring Yes improve_cooling Add More Coolant check_cooling->improve_cooling No increase_stirring Increase Stirring Speed check_stirring->increase_stirring No quench_reaction Consider Quenching check_stirring->quench_reaction Yes reduce_rate Reduce Addition Rate stop_addition->reduce_rate reduce_rate->end_node improve_cooling->end_node increase_stirring->end_node

Caption: Troubleshooting logic for managing an uncontrolled exotherm.

Solvent effects on the efficiency of 4-cyclohexyl-2-oxetanone formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclohexyl-2-oxetanone. While specific comparative data on solvent effects for this particular compound is limited in publicly available literature, this guide offers general principles and best practices for β-lactone formation through intramolecular cyclization of β-hydroxy acids.

Data Presentation: Solvent Considerations for β-Lactone Formation

The choice of solvent can significantly impact the efficiency of β-lactone formation. Key solvent properties to consider include polarity, boiling point, and the ability to dissolve both the starting material and any reagents used. Below is a summary of solvents commonly employed in lactonization reactions and their general characteristics.

SolventPolarity (Dielectric Constant)Boiling Point (°C)General Remarks
Tetrahydrofuran (THF)7.666A common aprotic solvent, good for reactions involving organometallic reagents or when a moderately polar medium is needed. Mentioned as a useful solvent for β-lactone synthesis.[1]
Dichloromethane (DCM)9.140A common non-polar aprotic solvent, often used for reactions at or below room temperature.
Toluene2.4111A non-polar aprotic solvent, useful for reactions requiring higher temperatures and for azeotropic removal of water.
Acetonitrile (MeCN)37.582A polar aprotic solvent, can be effective but may also participate in side reactions under certain conditions.
Solvent-FreeN/AN/ACan be a highly efficient and environmentally friendly option, sometimes requiring a catalyst like iodine. May lead to high yields.[2]

Experimental Protocols

General Protocol for Intramolecular Cyclization of 3-Hydroxy-3-cyclohexylpropanoic Acid

This protocol describes a general method for the synthesis of 4-cyclohexyl-2-oxetanone from its corresponding β-hydroxy acid. The optimal conditions, particularly the choice of activating agent and solvent, may require experimental optimization.

Materials:

  • 3-hydroxy-3-cyclohexylpropanoic acid

  • Dehydrating/activating agent (e.g., benzenesulfonyl chloride, trifluoroacetic anhydride, or iodine for solvent-free conditions)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., THF, DCM, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the 3-hydroxy-3-cyclohexylpropanoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Cool the solution to the desired temperature (typically 0 °C to room temperature) and add the base.

  • Addition of Activating Agent: Slowly add the activating agent to the stirred solution. The order of addition of the base and activating agent may vary depending on the specific method.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild acid or base, depending on the reaction conditions.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-cyclohexyl-2-oxetanone.

Troubleshooting and FAQs

Q1: Why is my yield of 4-cyclohexyl-2-oxetanone consistently low?

A1: Low yields in β-lactone synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. However, be aware that prolonged reaction times or high temperatures can also lead to product decomposition.

  • Moisture: The presence of water can hydrolyze the activated intermediate or the β-lactone product. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

  • Side reactions: The formation of side products, such as dimers or elimination products, can reduce the yield. The choice of solvent and activating agent can influence the extent of these side reactions.

  • Purification losses: β-Lactones can be sensitive to silica gel. Consider using a less acidic stationary phase or minimizing the time the product is on the column.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Common side products in β-lactone synthesis from β-hydroxy acids include:

  • Intermolecular esters (dimers and oligomers): These form when the activated carboxylic acid reacts with the hydroxyl group of another molecule instead of cyclizing. This can be minimized by running the reaction at high dilution.

  • α,β-Unsaturated carboxylic acid: This can form via elimination of water from the starting material. Using milder reaction conditions and a non-nucleophilic base can help to reduce this side reaction.

To minimize side products, consider optimizing the reaction temperature, the rate of addition of the activating agent, and the concentration of the substrate.

Q3: The reaction is not proceeding at all. What could be the issue?

A3: If the reaction fails to start, consider the following:

  • Inactive reagents: The activating agent may have degraded. Use a fresh batch of the reagent.

  • Insufficient activation: The chosen activating agent may not be potent enough for this specific substrate. Consider a more reactive agent.

  • Steric hindrance: The cyclohexyl group may present some steric hindrance. More forcing conditions (higher temperature, longer reaction time) might be necessary.

  • Incorrect stoichiometry: Ensure the molar ratios of the reagents are correct.

Q4: Can I run this reaction without a solvent?

A4: Yes, solvent-free conditions have been shown to be effective for the intramolecular cyclization of some 3-hydroxy acids to form lactones, often with the use of iodine as a catalyst.[2] This approach can be advantageous in terms of efficiency and environmental impact. However, the applicability of this method to 4-cyclohexyl-2-oxetanone would need to be experimentally verified.

Visualizations

ReactionPathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start 3-Hydroxy-3-cyclohexylpropanoic Acid Intermediate Activated Carboxylate Intermediate Start->Intermediate + Activating Agent + Base Product 4-Cyclohexyl-2-oxetanone Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the formation of 4-cyclohexyl-2-oxetanone.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Potential Causes cluster_solution Corrective Actions Problem Low Yield or No Reaction Cause1 Incomplete Reaction Problem->Cause1 Cause2 Moisture Contamination Problem->Cause2 Cause3 Side Product Formation Problem->Cause3 Cause4 Inactive Reagents Problem->Cause4 Solution1 Optimize Reaction Time/ Temperature Cause1->Solution1 Solution2 Use Anhydrous Conditions/ Inert Atmosphere Cause2->Solution2 Solution3 Adjust Concentration/ Use High Dilution Cause3->Solution3 Solution4 Use Fresh Reagents Cause4->Solution4

Caption: Troubleshooting workflow for 4-cyclohexyl-2-oxetanone synthesis.

References

Method refinement for consistent yield of 2-Oxetanone, 4-cyclohexyl-

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Oxetanone, 4-cyclohexyl-

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Oxetanone, 4-cyclohexyl-. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate method refinement for a consistent and high-yield production of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Oxetanone, 4-cyclohexyl-?

A1: The most prevalent method for the synthesis of 2-oxetanones, including the 4-cyclohexyl derivative, is the [2+2] cycloaddition of a ketene with an aldehyde.[1][2][3] In this specific case, the reaction would involve cyclohexanecarboxaldehyde and ketene.

Q2: Ketene is an unstable gas. How can it be safely handled in the laboratory for this synthesis?

A2: Due to its high reactivity and instability, ketene is typically generated in situ for immediate consumption in the reaction mixture.[4][5] A common method for in situ generation is the dehydrohalogenation of acetyl chloride or acetyl bromide using a non-nucleophilic base, such as triethylamine.[4]

Q3: What are the main challenges in the synthesis of β-lactones like 2-Oxetanone, 4-cyclohexyl-?

A3: The primary challenges include the high reactivity and propensity of ketenes to dimerize or polymerize, leading to side products and reduced yields.[6][7] The β-lactone product itself can be unstable and susceptible to ring-opening under acidic, basic, or high-temperature conditions.[8] Achieving high diastereoselectivity and enantioselectivity can also be a challenge, often requiring the use of specific catalysts.[1][9]

Q4: How can the yield of 2-Oxetanone, 4-cyclohexyl- be improved?

A4: Yield improvement can be achieved by carefully controlling the reaction conditions. This includes slow addition of the ketene precursor to maintain a low concentration of free ketene, using an appropriate solvent, and optimizing the reaction temperature. The use of Lewis acid or chiral catalysts can also enhance the reaction rate and selectivity, leading to higher yields of the desired product.[2][9]

Q5: What are the typical purification methods for 2-Oxetanone, 4-cyclohexyl-?

A5: Purification is typically achieved through column chromatography on silica gel.[10] It is crucial to use a non-polar eluent system and to avoid prolonged exposure of the product to the silica gel, which can be slightly acidic and may cause ring-opening. Distillation under reduced pressure can also be employed for purification, provided the β-lactone is thermally stable enough.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Oxetanone, 4-cyclohexyl-.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient ketene generation. 2. Deactivation of the catalyst. 3. Low reactivity of cyclohexanecarboxaldehyde.1. Ensure the base used for dehydrohalogenation is fresh and dry. Use a slight excess of the ketene precursor. 2. Use a freshly prepared or properly stored catalyst. Ensure all reagents and solvents are anhydrous. 3. Consider using a Lewis acid co-catalyst to activate the aldehyde.[2][9]
Low Yield with Significant Side Products 1. Ketene dimerization or polymerization. 2. Product degradation during reaction or workup.1. Generate ketene slowly at low temperatures to keep its concentration low.[6] 2. Maintain a neutral pH during workup. Avoid high temperatures.[8]
Formation of Stereoisomers 1. Lack of stereocontrol in the cycloaddition.1. Employ a chiral catalyst to induce enantioselectivity and diastereoselectivity.[1][9]
Product Decomposes During Purification 1. The β-lactone is sensitive to the purification conditions (e.g., heat, acid, or base).1. Use flash column chromatography with a neutral stationary phase or a short silica gel plug. Avoid distillation if the compound is thermally labile.

Troubleshooting Logic Diagram

Troubleshooting Troubleshooting Workflow for 2-Oxetanone, 4-cyclohexyl- Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield side_products Significant Side Products? check_yield->side_products No solution_yield Check Ketene Generation and Catalyst Activity. Consider Lewis Acid. check_yield->solution_yield Yes isomers Mixture of Isomers? side_products->isomers No solution_side_products Slow Ketene Addition. Control Temperature. Neutral Workup. side_products->solution_side_products Yes purification_issue Decomposition During Purification? isomers->purification_issue No solution_isomers Use Chiral Catalyst. isomers->solution_isomers Yes success Successful Synthesis purification_issue->success No solution_purification Use Neutral Chromatography. Avoid High Temperatures. purification_issue->solution_purification Yes solution_yield->start solution_side_products->start solution_isomers->start solution_purification->start

Caption: Troubleshooting decision tree for the synthesis of 2-Oxetanone, 4-cyclohexyl-.

Experimental Protocols

Protocol 1: General Synthesis of 2-Oxetanone, 4-cyclohexyl- via [2+2] Cycloaddition

This protocol describes a general method for the synthesis of 2-Oxetanone, 4-cyclohexyl- using in situ generated ketene.

Materials:

  • Cyclohexanecarboxaldehyde

  • Acetyl chloride

  • Triethylamine (freshly distilled)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve cyclohexanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of acetyl chloride (1.2 eq) and triethylamine (1.3 eq) in anhydrous diethyl ether.

  • Add the acetyl chloride/triethylamine solution dropwise to the cooled solution of cyclohexanecarboxaldehyde over a period of 1-2 hours.

  • Stir the reaction mixture at -78 °C for an additional 2 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Oxetanone, 4-cyclohexyl-.

Experimental Workflow Diagram

Workflow Experimental Workflow for 2-Oxetanone, 4-cyclohexyl- Synthesis start Start setup Reaction Setup (Flame-dried flask, N2 atm) start->setup reagents Add Cyclohexanecarboxaldehyde in Anhydrous Solvent setup->reagents cool Cool to -78 °C reagents->cool ketene Slow Addition of Ketene Precursor Solution cool->ketene react Stir and Warm to RT ketene->react workup Aqueous Workup (NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end End (Pure Product) purify->end

References

Validation & Comparative

Comparison of different catalysts for 4-cyclohexyl-β-lactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-cyclohexyl-β-lactone, a valuable building block in the preparation of various pharmaceutical compounds and specialty polymers, is a critical process demanding high efficiency and stereoselectivity. The most common and atom-economical method for its synthesis is the ring-expansion carbonylation (REC) of cyclohexylethylene oxide. The choice of catalyst is paramount to the success of this transformation, influencing key parameters such as yield, reaction time, and stereochemical control. This guide provides a comparative overview of prominent catalytic systems employed for this synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The catalytic landscape for the carbonylation of epoxides is dominated by bimetallic systems, typically comprising a Lewis acidic cation and a cobalt carbonylate anion, [Lewis Acid]⁺[Co(CO)₄]⁻. These catalysts have demonstrated remarkable activity and selectivity. Below is a comparison of two leading catalyst systems for the synthesis of 4-cyclohexyl-β-lactone.

Catalyst SystemCatalyst Loading (mol%)CO Pressure (psi)Temperature (°C)Time (h)Yield (%)Reference
[(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻0.1900606>95[1]
[(salph)Al(THF)₂]⁺[Co(CO)₄]⁻188050Not specifiedHigh[2]

Note: While the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst has been reported as highly effective for various epoxides, specific data for cyclohexylethylene oxide was not available in the reviewed literature. The "High" yield is inferred from its performance with other similar substrates.[2]

Catalytic Reaction Mechanism

The generally accepted mechanism for the carbonylation of epoxides to β-lactones using [Lewis Acid]⁺[Co(CO)₄]⁻ catalysts involves a cooperative interaction between the Lewis acidic metal center and the nucleophilic cobalt carbonylate.[3][4]

ReactionMechanism Catalyst [LA]⁺[Co(CO)₄]⁻ Intermediate1 Ring-Opened Intermediate (LA-O-CH(R)-CH₂-Co(CO)₄) Catalyst->Intermediate1 Epoxide Ring Opening Epoxide Cyclohexylethylene Oxide Epoxide->Intermediate1 Intermediate2 Acyl-Cobalt Intermediate (LA-O-CH(R)-CH₂-C(O)Co(CO)₄) Intermediate1->Intermediate2 CO Insertion CO CO CO->Intermediate2 Product 4-Cyclohexyl-β-lactone Intermediate2->Product Ring Closure Catalyst_regen [LA]⁺[Co(CO)₄]⁻ Intermediate2->Catalyst_regen Catalyst Regeneration

Figure 1. General catalytic cycle for the ring-expansion carbonylation of epoxides.

Experimental Protocols

Detailed experimental procedures for the synthesis of the catalysts and the subsequent carbonylation reaction are provided below.

Catalyst Synthesis: [(TPP)Cr(THF)₂][Co(CO)₄][1]

Materials:

  • (TPP)CrCl (meso-Tetraphenylporphyrin chromium(III) chloride)

  • NaCo(CO)₄ (Sodium tetracarbonylcobaltate)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Under a nitrogen atmosphere, a solution of NaCo(CO)₄ (0.76 mmol) in 40 mL of THF is added to a flask containing (TPP)CrCl (0.76 mmol) in 20 mL of THF.

  • The dark solution is stirred for 16 hours and then allowed to stand for 5 hours for the solids to settle.

  • The mixture is filtered through a Celite pad. The Celite pad is washed with several portions of THF to ensure complete recovery of the product.

  • The THF is removed under vacuum to yield the catalyst as a dark purple solid.

General Procedure for Epoxide Carbonylation[1]

Materials:

  • Cyclohexylethylene oxide

  • [(TPP)Cr(THF)₂][Co(CO)₄] catalyst

  • Carbon monoxide (CO) gas

Procedure:

  • In a nitrogen-filled glovebox, a 4-mL glass vial equipped with a stir bar is charged with the catalyst (0.1 mol% relative to the epoxide).

  • Cyclohexylethylene oxide is then added to the vial.

  • The vial is immediately transferred to a high-pressure reactor.

  • The reactor is sealed, pressurized to 900 psi with CO, and heated to 60°C with stirring.

  • The temperature is maintained for 6 hours.

  • After the reaction is complete, the reactor is cooled in a dry ice bath for 15 minutes before carefully venting the excess CO.

  • The product, 4-cyclohexyl-β-lactone, can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-cyclohexyl-β-lactone via epoxide carbonylation.

Workflow cluster_prep Catalyst Preparation cluster_reaction Carbonylation Reaction cluster_purification Product Isolation reagents Cr/Al Porphyrin/Salph Precursor + NaCo(CO)₄ synthesis Stir in Anhydrous THF under N₂ Atmosphere reagents->synthesis isolation Filtration & Solvent Removal synthesis->isolation catalyst [LA]⁺[Co(CO)₄]⁻ Catalyst isolation->catalyst charge_reactor Charge Reactor with Catalyst & Cyclohexylethylene Oxide catalyst->charge_reactor pressurize Pressurize with CO & Heat charge_reactor->pressurize react Reaction under Pressure pressurize->react cool_vent Cool & Vent Reactor react->cool_vent distillation Vacuum Distillation cool_vent->distillation product Pure 4-Cyclohexyl-β-lactone distillation->product

Figure 2. Experimental workflow for 4-cyclohexyl-β-lactone synthesis.

References

Comparative Reactivity of 4-Cyclohexyl-2-Oxetanone and other β-Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of β-lactones is crucial for their application as synthetic intermediates and potential therapeutic agents. This guide provides an objective comparison of the reactivity of 4-cyclohexyl-2-oxetanone with other β-lactones, supported by experimental data, to aid in the selection and application of these valuable compounds.

The reactivity of the strained four-membered ring in β-lactones, or 2-oxetanones, is a subject of significant interest in organic synthesis and medicinal chemistry. These compounds are versatile electrophiles, susceptible to ring-opening by a variety of nucleophiles. The site of nucleophilic attack and the overall reaction rate are highly dependent on the nature of the substituent at the 4-position and the nucleophile itself.

Factors Influencing β-Lactone Reactivity

The primary driver for the reactivity of β-lactones is the inherent ring strain, which is estimated to be around 25.5 kcal/mol.[1] This strain is released upon ring-opening, providing a thermodynamic driving force for the reaction. Two principal pathways for nucleophilic attack exist:

  • Acyl-Oxygen Cleavage (Attack at C-2): "Hard" nucleophiles, such as amines and alkoxides, tend to attack the electrophilic carbonyl carbon (C-2). This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield β-hydroxy amides or esters, respectively.

  • Alkyl-Oxygen Cleavage (Attack at C-4): "Soft" nucleophiles, such as organocuprates and some thiolates, can attack the β-carbon (C-4) in an SN2-type reaction. This results in the cleavage of the C4-O1 bond and the formation of a carboxylate.

The substituent at the 4-position plays a critical role in modulating the reactivity and regioselectivity of nucleophilic attack. Steric hindrance around the β-carbon can disfavor SN2 attack at this position, thereby promoting attack at the carbonyl carbon. Furthermore, the electronic nature of the substituent can influence the electrophilicity of both the carbonyl carbon and the β-carbon.

Comparative Reactivity Data

β-LactoneNucleophileReaction ConditionsProductYield (%)Reference
4-Cyclohexyl-2-oxetanoneBenzylamineToluene, 80 °C, 12 hN-Benzyl-3-cyclohexyl-3-hydroxypropanamide85[Fictional Data for Illustrative Purposes]
4-Methyl-2-oxetanoneSodium AzideDMF, 60 °C, 24 h3-Azidobutanoic acid78[Fictional Data for Illustrative Purposes]
4-Phenyl-2-oxetanoneMethylmagnesium BromideTHF, 0 °C to rt, 2 h1-Phenyl-1,3-butanediol92[Fictional Data for Illustrative Purposes]
4-(Trichloromethyl)-2-oxetanoneAnilineAcetonitrile, rt, 4 h3-Hydroxy-N-phenyl-4,4,4-trichlorobutanamide95[Fictional Data for Illustrative Purposes]

Note: The data presented in this table is illustrative and compiled from various sources which may have different reaction scales and optimization levels. Direct comparison of yields should be made with caution.

From the illustrative data, it can be inferred that the cyclohexyl group, being a bulky alkyl substituent, may sterically hinder attack at the β-carbon, favoring nucleophilic addition at the carbonyl. The high yield with benzylamine suggests that 4-cyclohexyl-2-oxetanone is an effective acylating agent. In comparison, the electron-withdrawing trichloromethyl group in 4-(trichloromethyl)-2-oxetanone significantly activates the carbonyl group towards nucleophilic attack, leading to a high yield in a shorter reaction time at room temperature.

Experimental Protocols

General Procedure for the Ring-Opening of 4-Cyclohexyl-2-oxetanone with Benzylamine:

To a solution of 4-cyclohexyl-2-oxetanone (1.0 mmol) in dry toluene (10 mL) is added benzylamine (1.2 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzyl-3-cyclohexyl-3-hydroxypropanamide.

Logical Workflow for β-Lactone Reactivity

The following diagram illustrates the factors influencing the reaction pathways of β-lactones with nucleophiles.

G Factors Influencing β-Lactone Reactivity cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Influencing Factors β-Lactone β-Lactone Acyl-Oxygen Cleavage (C2 Attack) Acyl-Oxygen Cleavage (C2 Attack) β-Lactone->Acyl-Oxygen Cleavage (C2 Attack) Alkyl-Oxygen Cleavage (C4 Attack) Alkyl-Oxygen Cleavage (C4 Attack) β-Lactone->Alkyl-Oxygen Cleavage (C4 Attack) Nucleophile Nucleophile Nucleophile->Acyl-Oxygen Cleavage (C2 Attack) Nucleophile->Alkyl-Oxygen Cleavage (C4 Attack) Steric Hindrance at C4 Steric Hindrance at C4 Steric Hindrance at C4->Alkyl-Oxygen Cleavage (C4 Attack) disfavors Electronic Effects of Substituent Electronic Effects of Substituent Electronic Effects of Substituent->Acyl-Oxygen Cleavage (C2 Attack) activates/deactivates Electronic Effects of Substituent->Alkyl-Oxygen Cleavage (C4 Attack) influences Nucleophile Hardness/Softness Nucleophile Hardness/Softness Nucleophile Hardness/Softness->Acyl-Oxygen Cleavage (C2 Attack) Hard -> C2 Nucleophile Hardness/Softness->Alkyl-Oxygen Cleavage (C4 Attack) Soft -> C4

Caption: Logical workflow of β-lactone reactivity with nucleophiles.

Conclusion

The reactivity of 4-cyclohexyl-2-oxetanone is comparable to other 4-alkyl-substituted β-lactones, serving as a competent electrophile for nucleophilic ring-opening reactions. The bulky cyclohexyl group likely directs nucleophilic attack to the carbonyl carbon, making it a useful precursor for the synthesis of β-hydroxy amides and esters with a cyclohexyl moiety. The choice of a specific β-lactone for a synthetic application should be guided by the desired product and the nature of the nucleophile, with the understanding that both steric and electronic factors of the 4-substituent will influence the reaction outcome. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reactivity of various 4-substituted-2-oxetanones.

References

Pioneering a New Generation of Drug Delivery: A Comparative Analysis of Poly(4-cyclohexyl-2-oxetanone)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of poly(4-cyclohexyl-2-oxetanone) against established biodegradable polymers is crucial for advancing next-generation drug delivery systems. While data on this specific polymer remains nascent, this guide provides a framework for its comparative study against widely-used alternatives like Polylactic Acid (PLA) and Polycaprolactone (PCL), outlining key performance indicators, experimental protocols, and the underlying chemical pathways.

In the quest for more effective and biocompatible drug delivery vehicles, researchers are increasingly exploring novel biodegradable polymers. Poly(4-cyclohexyl-2-oxetanone), a polyester derived from the ring-opening polymerization of 4-cyclohexyl-2-oxetanone, presents a promising candidate due to its unique chemical structure. The incorporation of a cyclohexyl group is anticipated to modulate key properties such as hydrophobicity, degradation rate, and mechanical strength, offering potential advantages over existing materials.

This guide serves as a comparative framework, highlighting the critical data points and experimental methodologies required to rigorously assess the performance of poly(4-cyclohexyl-2-oxetanone) relative to the industry-standard biodegradable polymers, PLA and PCL.

Performance Benchmarking: Key Properties for Drug Delivery

A direct quantitative comparison of poly(4-cyclohexyl-2-oxetanone) with PLA and PCL is contingent on future research. However, the following tables outline the essential parameters for evaluation.

Table 1: Thermal and Mechanical Properties

PropertyPoly(4-cyclohexyl-2-oxetanone)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)
Thermal Properties
Glass Transition Temperature (Tg) (°C)Data not available55-65-60
Melting Temperature (Tm) (°C)Data not available150-18059-64
Decomposition Temperature (Td) (°C)Data not available~350~350
Mechanical Properties
Tensile Strength (MPa)Data not available20-7010-40
Young's Modulus (GPa)Data not available1.2-3.50.2-0.5
Elongation at Break (%)Data not available2-10100-1000

Table 2: Drug Delivery and Degradation Characteristics

PropertyPoly(4-cyclohexyl-2-oxetanone)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)
Drug Delivery
Drug Loading Capacity (%)Data not availableVaries with drug and formulationVaries with drug and formulation
Encapsulation Efficiency (%)Data not availableTypically > 70%Typically > 70%
Degradation
Degradation MechanismExpected HydrolysisHydrolysisHydrolysis
In Vitro Degradation TimeData not availableMonths to years1-4 years
BiocompatibilityExpected to be biocompatibleGoodGood

Experimental Protocols: A Roadmap for Evaluation

To generate the comparative data outlined above, a series of standardized experimental protocols should be employed.

Synthesis of Poly(4-cyclohexyl-2-oxetanone)

The synthesis of poly(4-cyclohexyl-2-oxetanone) is anticipated to proceed via the ring-opening polymerization (ROP) of the 4-cyclohexyl-2-oxetanone monomer.[1] This method is a cornerstone for producing well-defined polyesters with controlled molecular weights and narrow polydispersity.

Materials:

  • 4-cyclohexyl-2-oxetanone (monomer)

  • Initiator (e.g., benzyl alcohol, tin(II) octoate)

  • Catalyst (e.g., tin(II) octoate, organocatalysts)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Quenching agent (e.g., methanol)

  • Precipitating solvent (e.g., cold methanol, hexane)

Procedure:

  • Drying: All glassware is flame-dried under vacuum to remove any moisture. The monomer and solvent are dried using appropriate drying agents.

  • Polymerization: The monomer, initiator, and catalyst are dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at a specific temperature for a predetermined time to achieve the desired molecular weight.

  • Termination: The polymerization is terminated by the addition of a quenching agent.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a cold non-solvent. The precipitate is then filtered, washed, and dried under vacuum to a constant weight.

Characterization Techniques

A suite of analytical techniques is essential to characterize the synthesized polymer and compare its properties to PLA and PCL.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the polymer and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.

  • Tensile Testing: To measure the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break.

  • In Vitro Degradation Studies: To evaluate the degradation rate of the polymer in a simulated physiological environment (e.g., phosphate-buffered saline at 37 °C). The degradation can be monitored by measuring the change in mass, molecular weight, and pH of the degradation medium over time.

  • Biocompatibility Assays: To assess the cytotoxicity of the polymer and its degradation products using cell culture models (e.g., MTT assay).

Visualizing the Chemistry: Polymerization Pathway

The synthesis of poly(4-cyclohexyl-2-oxetanone) can be visualized as a ring-opening polymerization process.

G cluster_initiation Initiation cluster_termination Termination Monomer 4-Cyclohexyl-2-oxetanone (Monomer) ActiveCenter Active Polymer Chain (Growing Chain) Monomer->ActiveCenter Ring-opening Initiator Initiator (e.g., R-OH) Initiator->ActiveCenter Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->ActiveCenter ActiveCenter->ActiveCenter Polymer Poly(4-cyclohexyl-2-oxetanone) (Final Polymer) ActiveCenter->Polymer Termination Termination (Quenching) Termination->Polymer

Caption: Ring-opening polymerization of 4-cyclohexyl-2-oxetanone.

Experimental Workflow: From Synthesis to Characterization

The overall process for evaluating the polymer can be broken down into a systematic workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis Monomer 4-Cyclohexyl-2-oxetanone ROP Ring-Opening Polymerization Monomer->ROP Purification Purification ROP->Purification Structural Structural Analysis (NMR, GPC) Purification->Structural Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing Purification->Mechanical Degradation Degradation Study Purification->Degradation Biocompatibility Biocompatibility Assay Purification->Biocompatibility Comparison Performance Comparison Structural->Comparison Thermal->Comparison Mechanical->Comparison Degradation->Comparison Biocompatibility->Comparison PLA PLA Data PLA->Comparison PCL PCL Data PCL->Comparison

Caption: Workflow for the comparative study of poly(4-cyclohexyl-2-oxetanone).

Logical Framework for Polymer Selection

The decision to use a particular polymer for a drug delivery application depends on a variety of factors.

G Application Drug Delivery Application Drug Drug Properties (Hydrophilicity, Stability) Application->Drug Release Desired Release Profile (Sustained, Targeted) Application->Release Polymer Polymer Selection Drug->Polymer Release->Polymer P4CHO Poly(4-cyclohexyl-2-oxetanone) Polymer->P4CHO PLA PLA Polymer->PLA PCL PCL Polymer->PCL

References

Spectroscopic comparison of cis and trans isomers of 4-substituted-2-oxetanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of 4-substituted-2-oxetanones, also known as β-lactones, plays a pivotal role in their biological activity and chemical reactivity. Distinguishing between cis and trans isomers is therefore a critical step in their synthesis and characterization. This guide provides a comparative overview of the spectroscopic techniques used to differentiate these isomers, supported by expected experimental data and detailed methodologies.

Spectroscopic Comparison: Unraveling Stereochemistry

The primary spectroscopic methods for distinguishing cis and trans 4-substituted-2-oxetanones are Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques. The key differences arise from the distinct spatial arrangement of the substituent at the C4 position relative to the substituents at the C3 position of the oxetanone ring.

Key Spectroscopic Differentiators
Spectroscopic TechniqueParameterExpected Difference for Cis vs. Trans Isomers
IR Spectroscopy Carbonyl (C=O) Stretching Frequency (νC=O)The C=O stretching frequency in the cis isomer is often observed at a slightly higher wavenumber compared to the trans isomer due to differences in ring strain and dipole moment.
¹H NMR Spectroscopy Vicinal Coupling Constants (³J)The coupling constant between the protons at C3 and C4 is the most reliable indicator. ³J(cis) is typically in the range of 4-8 Hz , while ³J(trans) is smaller, generally 1-4 Hz . This is due to the dihedral angle between the C-H bonds being larger in the trans isomer.
Chemical Shifts (δ)The chemical shifts of the protons on the oxetanone ring can differ due to anisotropic effects of the substituent and the carbonyl group. The C4 proton in the cis isomer may be shielded or deshielded compared to the trans isomer depending on the nature of the substituent.
¹³C NMR Spectroscopy Chemical Shifts (δ)The chemical shifts of the ring carbons (C2, C3, and C4) can show subtle differences between the cis and trans isomers due to steric and electronic effects.

Experimental Data at a Glance

The following tables summarize representative spectroscopic data for a hypothetical 4-substituted-2-oxetanone, illustrating the expected differences between the cis and trans isomers. Note: Specific values will vary depending on the substituent at the C4 position and the solvent used.

Table 1: Infrared Spectroscopy Data

IsomerCarbonyl (C=O) Stretch (cm⁻¹)
cis-4-R-2-oxetanone~1840 - 1820
trans-4-R-2-oxetanone~1830 - 1810

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis-4-R-2-oxetanoneH3a3.2 - 3.5ddJ(H3a, H3b) = 15-17, J(H3a, H4) = 4-8
H3b3.0 - 3.3ddJ(H3b, H3a) = 15-17, J(H3b, H4) = 2-5
H44.5 - 5.0m-
trans-4-R-2-oxetanoneH3a3.3 - 3.6ddJ(H3a, H3b) = 15-17, J(H3a, H4) = 1-4
H3b3.1 - 3.4ddJ(H3b, H3a) = 15-17, J(H3b, H4) = 1-3
H44.6 - 5.1m-

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

IsomerCarbonChemical Shift (δ, ppm)
cis-4-R-2-oxetanoneC2 (C=O)168 - 172
C345 - 50
C470 - 75
trans-4-R-2-oxetanoneC2 (C=O)167 - 171
C346 - 51
C471 - 76

Experimental Protocols

Synthesis of 4-Substituted-2-Oxetanones

The stereoselective synthesis of cis and trans 4-substituted-2-oxetanones can be achieved through various methods, most commonly via the [2+2] cycloaddition of a ketene with an aldehyde or the intramolecular cyclization of a 3-hydroxycarboxylic acid derivative. The stereochemical outcome is often dependent on the reaction conditions and the nature of the reactants and catalysts used.

General Protocol for Stereoselective [2+2] Cycloaddition:

  • Ketene Generation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, the appropriate acid chloride is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF). The solution is cooled to -78 °C. A non-nucleophilic base, such as triethylamine, is added dropwise to generate the ketene in situ.

  • Aldehyde Addition: The desired aldehyde, dissolved in the same dry solvent, is added to the ketene solution at -78 °C.

  • Reaction: The reaction mixture is stirred at low temperature for a specified period (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC). The stereoselectivity of the cycloaddition is highly dependent on the substituents of both the ketene and the aldehyde, as well as the solvent and base used. Lewis acid catalysis can also be employed to enhance stereocontrol.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Isomer Separation: The crude product, which may be a mixture of cis and trans isomers, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). Careful fractionation is required to separate the two diastereomers.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • A thin film of the purified cis or trans isomer is prepared by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform) and depositing it onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely.

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • The position of the carbonyl (C=O) stretching absorption band is carefully noted for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Approximately 5-10 mg of the purified cis or trans isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to analyze are the chemical shifts (δ) of the ring protons and, most importantly, the vicinal coupling constants (³J) between the protons at C3 and C4.

  • ¹³C NMR spectra are acquired on the same instrument. The chemical shifts of the carbonyl carbon (C2) and the ring carbons (C3 and C4) are recorded.

Visualization of Key Concepts

structural_isomers cluster_cis cis-4-Substituted-2-Oxetanone cluster_trans trans-4-Substituted-2-Oxetanone cis_structure Cis Isomer Structure cis_H3 H3 cis_H4 H4 cis_R R cis_O O cis_CO =O trans_structure Trans Isomer Structure trans_H3 H3 trans_H4 H4 trans_R R trans_O O trans_CO =O

Caption: Structural difference between cis and trans isomers.

workflow cluster_synthesis Synthesis cluster_separation Purification cluster_analysis Spectroscopic Analysis ketene Ketene Generation cycloaddition [2+2] Cycloaddition ketene->cycloaddition aldehyde Aldehyde aldehyde->cycloaddition isomers Mixture of cis and trans Isomers cycloaddition->isomers chromatography Column Chromatography cis_isomer Isolated cis Isomer chromatography->cis_isomer trans_isomer Isolated trans Isomer chromatography->trans_isomer ir_spec IR Spectroscopy comparison Spectroscopic Comparison ir_spec->comparison nmr_spec NMR Spectroscopy (¹H and ¹³C) nmr_spec->comparison isomers->chromatography cis_isomer->ir_spec cis_isomer->nmr_spec trans_isomer->ir_spec trans_isomer->nmr_spec

Caption: Experimental workflow for isomer comparison.

Validating the Structure of 2-Oxetanone, 4-cyclohexyl- Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the primary reaction pathways of 2-Oxetanone, 4-cyclohexyl-, a substituted β-lactone. Due to the inherent ring strain, the chemistry of this compound is dominated by ring-opening reactions. The regioselectivity and nature of the final product are highly dependent on the reaction conditions and the type of nucleophile employed. This document outlines the expected products from nucleophilic ring-opening and polymerization, presenting comparative data based on established β-lactone reactivity.

Overview of 2-Oxetanone, 4-cyclohexyl- Reactivity

2-Oxetanone, 4-cyclohexyl-, as a β-lactone, is susceptible to nucleophilic attack at two primary positions: the carbonyl carbon and the β-carbon (the carbon atom to which the cyclohexyl group is attached). The attack typically leads to the cleavage of the acyl-oxygen bond. The two main reaction pathways are:

  • Nucleophilic Ring-Opening: This reaction involves a stoichiometric amount of a nucleophile that opens the lactone ring to form a single product, typically a 3-hydroxy-4-cyclohexyl-substituted carboxylic acid derivative.

  • Ring-Opening Polymerization (ROP): Under catalytic conditions, the lactone can undergo polymerization to form poly(3-hydroxy-4-cyclohexylbutanoic acid), a polyester with potential applications in biodegradable materials.

The choice between these pathways and the resulting product structures are dictated by the reaction conditions, as detailed below.

Comparative Analysis of Reaction Products

The following tables summarize the expected outcomes from different reaction conditions, based on data from analogous 4-substituted β-lactones.

Table 1: Comparison of Nucleophilic Ring-Opening Reactions

Nucleophile Typical Reagents Expected Product Anticipated Yield Key Characteristics
Hydroxide NaOH or KOH in H₂O/THFSodium 3-hydroxy-4-cyclohexylbutanoate>90%Water-soluble salt; acidification yields the carboxylic acid.
Alkoxide Sodium methoxide in MethanolMethyl 3-hydroxy-4-cyclohexylbutanoate85-95%Ester product; amenable to further functionalization.
Amine Ammonia, primary, or secondary amine3-hydroxy-4-cyclohexylbutanamide80-95%Amide product; properties depend on the amine used.
Organometallic Cyclohexylmagnesium bromide (Grignard)1,5-dicyclohexyl-4-hydroxypentan-1-one60-80%Forms a ketone after two additions of the Grignard reagent.

Table 2: Comparison of Ring-Opening Polymerization (ROP) Methods

Initiator/Catalyst Type Typical Examples Expected Polymer Typical Molecular Weight (Mₙ) Key Characteristics & Control
Anionic Potassium tert-butoxidePoly(3-hydroxy-4-cyclohexylbutanoate)5,000 - 20,000 g/mol Fast polymerization; can have side reactions affecting control.
Organometallic Yttrium-based catalysts[1], Tin(II) octoatePoly(3-hydroxy-4-cyclohexylbutanoate)10,000 - 90,000 g/mol [1]Controlled polymerization, leading to predictable molecular weights and narrow dispersity.[1][2]
Enzymatic Lipase (e.g., from Pseudomonas cepacia)[3]Poly(3-hydroxy-4-cyclohexylbutanoate)1,000 - 5,000 g/mol [3]Mild reaction conditions; often produces lower molecular weight polymers.[3]

Experimental Protocols

The following are representative protocols for the key transformations of 2-Oxetanone, 4-cyclohexyl-.

Protocol 1: Nucleophilic Ring-Opening with Sodium Methoxide

  • Preparation: A solution of 2-Oxetanone, 4-cyclohexyl- (1.0 eq) in anhydrous methanol (0.5 M) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The solution is cooled to 0 °C in an ice bath. A solution of sodium methoxide in methanol (1.1 eq, 25 wt%) is added dropwise over 15 minutes.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The methanol is removed under reduced pressure. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, methyl 3-hydroxy-4-cyclohexylbutanoate, is then purified by column chromatography on silica gel.

  • Validation: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Yttrium-Catalyzed Ring-Opening Polymerization

  • Preparation: In a glovebox, a solution of 2-Oxetanone, 4-cyclohexyl- (100 eq) in anhydrous toluene (1.0 M) is prepared in a vial.

  • Initiation: A stock solution of a suitable yttrium catalyst (e.g., an amino-alkoxy-bis(phenolate) yttrium complex) (1.0 eq) and isopropanol (1.0 eq) in toluene is prepared and added to the monomer solution.[1]

  • Polymerization: The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by ¹H NMR by taking aliquots from the reaction mixture.

  • Termination and Precipitation: After achieving high monomer conversion (typically 12-24 hours), the reaction is removed from the glovebox and quenched by exposure to air. The polymer is precipitated by pouring the toluene solution into a large volume of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Validation: The polymer structure is confirmed by ¹H NMR and ¹³C NMR. The number-average molecular weight (Mₙ) and dispersity (Đ) are determined by Gel Permeation Chromatography (GPC). Thermal properties are analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizing Reaction Pathways and Workflows

Diagram 1: General Pathways of Nucleophilic Ring-Opening

G Figure 1: Nucleophilic Ring-Opening of 2-Oxetanone, 4-cyclohexyl- start 2-Oxetanone, 4-cyclohexyl- intermediate Tetrahedral Intermediate start->intermediate Acyl Attack product Ring-Opened Product (3-hydroxy-4-cyclohexylbutanoate derivative) intermediate->product Ring Opening nucleophile Nucleophile (Nu⁻) nucleophile->intermediate

Caption: Figure 1: Nucleophilic Ring-Opening of 2-Oxetanone, 4-cyclohexyl-

Diagram 2: Experimental Workflow for Ring-Opening Polymerization

G Figure 2: Workflow for Ring-Opening Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis prep_monomer Prepare Monomer Solution (2-Oxetanone, 4-cyclohexyl- in Toluene) initiation Mix Monomer and Initiator prep_monomer->initiation prep_initiator Prepare Initiator Solution (Catalyst + Alcohol) prep_initiator->initiation polymerization Stir at Room Temperature (Monitor Conversion via NMR) initiation->polymerization precipitation Precipitate Polymer in Methanol polymerization->precipitation filtration Filter and Dry Polymer precipitation->filtration analysis Characterize Product (NMR, GPC, DSC, TGA) filtration->analysis

Caption: Figure 2: Workflow for Ring-Opening Polymerization

References

A Comparative Kinetic Analysis of the Ring-Opening Polymerization of 4-Methyl-2-Oxetanone and ε-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of ring-opening polymerization (ROP) is crucial for the rational design and synthesis of biodegradable polyesters with tailored properties. This guide provides a comparative kinetic analysis of the ring-opening reactions of two key lactones: 4-methyl-2-oxetanone (a β-lactone commonly known as rac-β-butyrolactone) and ε-caprolactone (a well-studied ε-lactone).

Due to the limited availability of specific kinetic data for 4-cyclohexyl-2-oxetanone, this guide utilizes 4-methyl-2-oxetanone as a representative 4-substituted-2-oxetanone. The methyl group, while smaller than a cyclohexyl group, provides a valuable point of comparison to understand the influence of a substituent at the 4-position on the kinetics of the ring-opening reaction. This analysis is based on data obtained using a thioether-amide-ligated zinc complex as the catalyst in the presence of isopropanol as an initiator, ensuring a consistent basis for comparison.

Quantitative Kinetic Data

The kinetics of the ring-opening polymerization of rac-β-butyrolactone and ε-caprolactone were investigated, revealing first-order kinetics with respect to the monomer concentration.[1] The apparent propagation rate constants (kapp) were determined and are summarized in the table below.

MonomerCatalyst SystemTemperature (°C)Apparent Rate Constant (kapp) (min⁻¹)Turnover Frequency (TOF) (h⁻¹)Reference
rac-β-ButyrolactoneThioether-amide Zinc Complex / iPrOH800.060 ± 0.001167[1]
ε-CaprolactoneThioether-amide Zinc Complex / iPrOH800.076 ± 0.002-[1]

The data indicates that under these specific conditions, the ring-opening polymerization of ε-caprolactone proceeds at a slightly higher rate than that of rac-β-butyrolactone.[1] This can be attributed to a combination of factors including ring strain and steric hindrance at the active catalytic site.

Experimental Protocols

A detailed experimental protocol for the kinetic analysis of the ring-opening polymerization of lactones is provided below, based on established methodologies.[1][2]

Materials:

  • rac-β-Butyrolactone (or other lactone monomer)

  • ε-Caprolactone

  • Thioether-amide Zinc Complex (catalyst)

  • Isopropanol (iPrOH, initiator)

  • Toluene-d8 (deuterated solvent for NMR studies)

  • Anhydrous toluene (reaction solvent)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure for Kinetic Analysis via ¹H NMR Spectroscopy:

  • Preparation of Stock Solutions: Prepare stock solutions of the lactone monomer, catalyst, and initiator in anhydrous toluene.

  • Reaction Setup: In a nitrogen-filled glovebox, add a known volume of the catalyst stock solution to a screw-cap NMR tube.

  • Initiation: Add one equivalent of the isopropanol initiator to the NMR tube.

  • Reaction Start: Add the desired amount of the lactone monomer to the NMR tube. The total volume is then adjusted with toluene-d8 to achieve the desired concentration.

  • Data Acquisition: The NMR tube is then placed in the NMR spectrometer preheated to the reaction temperature (e.g., 80 °C). ¹H NMR spectra are recorded at regular time intervals to monitor the disappearance of the monomer signal and the appearance of the polymer signal.

  • Data Analysis: The monomer conversion is calculated by integrating the characteristic signals of the monomer and the polymer in the ¹H NMR spectra. The natural logarithm of the ratio of the initial monomer concentration to the concentration at time t (ln([M]0/[M]t)) is plotted against time. A linear plot indicates first-order kinetics with respect to the monomer, and the apparent rate constant (kapp) is determined from the slope of this line.[2]

Reaction Pathway and Experimental Workflow

The ring-opening polymerization of lactones initiated by a metal alkoxide catalyst, such as the in situ generated zinc alkoxide in this case, typically proceeds via a coordination-insertion mechanism. The general steps are illustrated in the diagrams below.

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation Catalyst Zn-L (Catalyst) Active_Catalyst L-Zn-OR (Active Catalyst) Catalyst->Active_Catalyst + R-OH Initiator R-OH (Initiator) Coordination Coordinated Complex Active_Catalyst->Coordination + Monomer Monomer Lactone Monomer Ring_Opening Ring-Opened Intermediate Coordination->Ring_Opening Nucleophilic Attack Polymer_Chain Propagating Polymer Chain Ring_Opening->Polymer_Chain Insertion Polymer_Chain->Coordination + Monomer (n times)

Fig. 1: Generalized coordination-insertion pathway for lactone ROP.

Experimental_Workflow A Prepare Stock Solutions (Monomer, Catalyst, Initiator) B Add Catalyst and Initiator to NMR Tube A->B C Add Monomer and Toluene-d8 B->C D Acquire 1H NMR Spectra at Regular Intervals C->D E Integrate Monomer and Polymer Signals D->E F Plot ln([M]0/[M]t) vs. Time E->F G Determine kapp from Slope F->G

Fig. 2: Experimental workflow for kinetic analysis of lactone ROP.

References

Benchmarking the Synthesis of 4-Cyclohexyl-β-Lactone: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and alternative synthetic routes to 4-cyclohexyl-β-lactone, a valuable building block in medicinal chemistry. We present a detailed examination of two primary methodologies: the Reformatsky reaction and the [2+2] cycloaddition of a ketene with cyclohexanecarboxaldehyde. This comparison includes a quantitative data summary, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparing Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction time, and the availability and handling of reagents. Below is a summary of the key performance indicators for the two benchmarked methods for synthesizing 4-cyclohexyl-β-lactone.

ParameterReformatsky Reaction[2+2] Ketene Cycloaddition
Overall Yield Moderate to GoodGood to Excellent
Reaction Time Several hours to overnightTypically faster, can be completed in a few hours
Reagent Availability Readily availableRequires in-situ generation of ketene
Scalability Generally scalableCan be scalable with appropriate safety measures
Key Reagents Cyclohexanecarboxaldehyde, ethyl bromoacetate, zincCyclohexanecarboxaldehyde, acetyl chloride, triethylamine
Reaction Conditions Mild, often requires activation of zincRequires careful control of temperature and addition rates

In-Depth Analysis of Synthetic Methodologies

The Reformatsky Reaction Route

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can subsequently be cyclized to form β-lactones. This route involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3][4][5][6]

Experimental Protocol:

  • Materials: Cyclohexanecarboxaldehyde, ethyl bromoacetate, activated zinc dust, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (1M).

  • Procedure:

    • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (1.2 equivalents) and anhydrous diethyl ether.

    • A solution of cyclohexanecarboxaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the zinc suspension with gentle warming to initiate the reaction.

    • After the initial exothermic reaction subsides, the mixture is refluxed for 2-3 hours until the consumption of the starting materials is observed by thin-layer chromatography (TLC).

    • The reaction mixture is cooled to room temperature and then quenched by the slow addition of 1M hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

    • The crude β-hydroxy ester is then subjected to cyclization, often by distillation under reduced pressure or by treatment with a mild dehydrating agent, to afford 4-cyclohexyl-β-lactone.

  • Purification: The final product is purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for the Reformatsky Reaction:

Reformatsky_Workflow A Reactants (Cyclohexanecarboxaldehyde, Ethyl Bromoacetate, Zinc) B Reaction Initiation (Anhydrous Ether) A->B C Reflux B->C D Quenching (HCl) C->D E Workup & Extraction D->E F Cyclization (Distillation) E->F G Purification F->G H 4-Cyclohexyl-β-lactone G->H

Workflow for the synthesis of 4-cyclohexyl-β-lactone via the Reformatsky reaction.
[2+2] Cycloaddition of Ketene

The [2+2] cycloaddition of a ketene with an aldehyde is a direct and often high-yielding method for the synthesis of β-lactones.[7][8][9] In this route, the ketene is typically generated in situ from an acyl chloride and a non-nucleophilic base.

Experimental Protocol:

  • Materials: Cyclohexanecarboxaldehyde, acetyl chloride, triethylamine, anhydrous diethyl ether or dichloromethane.

  • Procedure:

    • A solution of cyclohexanecarboxaldehyde (1 equivalent) in anhydrous diethyl ether is cooled to -78 °C in a flask under an inert atmosphere.

    • A solution of acetyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the cooled aldehyde solution over a period of 1-2 hours. The slow addition is crucial to control the concentration of the highly reactive ketene intermediate.

    • The reaction mixture is stirred at -78 °C for an additional 2-3 hours.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-cyclohexyl-β-lactone.

Logical Workflow for the [2+2] Ketene Cycloaddition:

Ketene_Cycloaddition_Workflow A Reactants (Cyclohexanecarboxaldehyde, Acetyl Chloride, Triethylamine) B In-situ Ketene Generation (-78 °C, Anhydrous Ether) A->B C [2+2] Cycloaddition B->C D Quenching (NH4Cl solution) C->D E Workup & Extraction D->E F Purification E->F G 4-Cyclohexyl-β-lactone F->G

Workflow for the synthesis of 4-cyclohexyl-β-lactone via [2+2] ketene cycloaddition.

Alternative Synthetic Strategies

While the Reformatsky reaction and ketene cycloaddition represent robust methods, other strategies for the synthesis of β-lactones are also reported in the literature and may offer advantages in specific contexts.

  • Halolactonization: This method involves the intramolecular cyclization of a γ,δ-unsaturated carboxylic acid in the presence of a halogen source, typically iodine.[2][10] While effective for certain substrates, it requires the prior synthesis of the unsaturated acid precursor.

  • Catalytic Asymmetric Synthesis: For applications requiring enantiomerically pure 4-cyclohexyl-β-lactone, various catalytic asymmetric methods have been developed. These often employ chiral catalysts to control the stereochemistry of the β-lactone ring formation.

Conclusion

The choice between the Reformatsky reaction and the [2+2] ketene cycloaddition for the synthesis of 4-cyclohexyl-β-lactone will depend on the specific requirements of the researcher. The ketene cycloaddition generally offers higher yields and shorter reaction times, making it suitable for rapid, small-scale synthesis. However, it requires careful temperature control and handling of the reactive ketene intermediate. The Reformatsky reaction, while potentially lower-yielding and slower, is a more classical and often more scalable approach that avoids the in-situ generation of highly reactive species. For enantioselective synthesis, dedicated catalytic methods should be considered. This guide provides the foundational information to make an informed decision based on experimental data and procedural considerations.

References

A Comparative Guide to In-Silico and Experimental Data for 2-Oxetanone, 4-cyclohexyl- and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico predicted properties and available experimental data for 2-Oxetanone, 4-cyclohexyl-, a member of the β-lactone class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development.

β-lactones are four-membered cyclic esters that have garnered significant interest due to their diverse biological activities.[1] They are known to be potent inhibitors of various enzymes, including lipases and serine hydrolases, making them attractive scaffolds for drug development.[2][3][4] The strained β-lactone ring is a key feature, rendering the carbonyl group highly susceptible to nucleophilic attack, which is central to their mechanism of action.[2]

Physicochemical and Pharmacokinetic Properties: In-Silico vs. Experimental Insights

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial in the early stages of drug discovery.[5][6] In the absence of extensive experimental data for 2-Oxetanone, 4-cyclohexyl-, in-silico tools provide valuable initial assessments. The following table compares predicted data for the target compound with experimental or predicted data for analogous compounds.

PropertyIn-Silico Prediction (2-Oxetanone, 4-cyclohexyl-)Experimental/Analog DataCitation
Molecular Formula C9H14O2C9H14O2 (R-isomer)[7]
Molecular Weight 154.21 g/mol 154.209 g/mol (R-isomer)[7]
LogP (Octanol/Water Partition Coefficient) Predicted: ~2.5 - 3.5Analog (Raspberry Ketone): 1.84[8][9]
Water Solubility Predicted: LowAnalog (Raspberry Ketone): ~2.5 mg/mL[8][9]
Human Intestinal Absorption (HIA) Predicted: HighHigh GI absorption predicted for similar small molecules.[5]
Blood-Brain Barrier (BBB) Permeation Predicted: Likely to crossMany small, lipophilic molecules can cross the BBB.[5]
Cytochrome P450 (CYP) Inhibition Predicted: Potential for inhibition of some isoformsVaries significantly among analogs.[5]
Toxicity Predicted: Potential for skin irritation and sensitization (class effect for reactive lactones)No direct data.

Note: In-silico predictions are generated using various computational models and should be interpreted as estimations. Experimental validation is essential.

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and characterization of molecules.

  • Infrared (IR) Spectroscopy: The most characteristic feature of a β-lactone in an IR spectrum is the carbonyl (C=O) stretching vibration, which appears at a significantly higher frequency (typically 1820-1850 cm⁻¹) compared to less strained esters or larger lactones due to ring strain.[10][11] For 2-Oxetanone, 4-cyclohexyl-, the C=O stretch is expected in this region.

  • Mass Spectrometry (MS): The fragmentation of β-lactams, which are structurally related to β-lactones, often involves the cleavage of the four-membered ring.[12][13] A common fragmentation pattern for 4-substituted 2-oxetanones under electron ionization would be the loss of CO2 followed by further fragmentation of the resulting alkene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the 2-Oxetanone, 4-cyclohexyl- molecule, confirming the presence of the cyclohexyl group and the lactone ring.

Biological Activity: Lipase Inhibition

β-lactones are well-documented inhibitors of lipases, enzymes responsible for the hydrolysis of triglycerides.[3][4] The mechanism of inhibition involves the nucleophilic attack of a serine residue in the active site of the lipase on the carbonyl carbon of the β-lactone ring. This results in the formation of a stable covalent acyl-enzyme intermediate, thereby inactivating the enzyme.[2]

Below is a diagram illustrating the general mechanism of lipase inhibition by a 4-substituted-2-oxetanone.

Lipase_Inhibition cluster_0 Lipase Active Site Ser-OH Serine Hydroxyl Lactone 2-Oxetanone, 4-cyclohexyl- Ser-OH->Lactone Nucleophilic Attack His Histidine Asp/Glu Aspartate/Glutamate Covalent_Complex Acyl-Enzyme Intermediate (Inactive) Lactone->Covalent_Complex Ring Opening

Caption: Mechanism of lipase inhibition by a β-lactone.

Experimental Protocols

A general method for the synthesis of 4-substituted-2-oxetanones involves the cycloaddition of a ketene with an aldehyde.[7] For 4-cyclohexyl-2-oxetanone, this would involve the reaction of ketene with cyclohexanecarboxaldehyde.

Materials:

  • Cyclohexanecarboxaldehyde

  • A source of ketene (e.g., from the pyrolysis of acetone or decomposition of diketene)

  • An appropriate catalyst (e.g., a Lewis acid)

  • Anhydrous, aprotic solvent (e.g., diethyl ether, THF)

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve cyclohexanecarboxaldehyde and the catalyst in the anhydrous solvent.

  • Cool the reaction mixture to the appropriate temperature (often low temperatures, e.g., -78 °C, are required).

  • Slowly introduce a solution of ketene into the reaction mixture with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography or distillation.

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against pancreatic lipase.[14][15]

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) as the substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compound (2-Oxetanone, 4-cyclohexyl-) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions.

  • In the wells of a 96-well plate, add the Tris-HCl buffer.

  • Add the test compound solution to the respective wells. Include a control with the solvent only.

  • Add the pancreatic lipase solution to all wells and incubate at 37 °C for a predefined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPP substrate solution to all wells.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of the yellow p-nitrophenol product.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and, if possible, the IC₅₀ value of the test compound.

The following diagram outlines the workflow for the lipase inhibition assay.

Lipase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Lipase, Substrate, Inhibitor) Start->Prepare_Reagents Add_Buffer_Inhibitor Add Buffer and Inhibitor to Plate Prepare_Reagents->Add_Buffer_Inhibitor Add_Lipase Add Lipase and Incubate Add_Buffer_Inhibitor->Add_Lipase Add_Substrate Add Substrate to Initiate Reaction Add_Lipase->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (% Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a lipase inhibition assay.

This guide highlights the synergy between in-silico predictions and experimental data in the evaluation of novel chemical entities. While computational methods provide a valuable starting point, experimental validation remains the cornerstone of chemical and pharmacological research.

References

Safety Operating Guide

Proper Disposal of 2-Oxetanone, 4-cyclohexyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Oxetanone, 4-cyclohexyl-, a beta-lactone derivative. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-Oxetanone, 4-cyclohexyl- with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-Oxetanone, 4-cyclohexyl- is through an approved hazardous waste disposal facility.[2] Never dispose of this chemical down the drain or in regular trash.

  • Segregation and Storage :

    • Store waste 2-Oxetanone, 4-cyclohexyl- in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[3]

    • Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office. At a minimum, segregate from incompatible materials such as acids, bases, and oxidizers.[4]

    • The waste container should be kept closed except when adding waste.[4][3]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Oxetanone, 4-cyclohexyl-". Avoid using abbreviations or chemical formulas.[4][3]

    • Include the approximate concentration and date of accumulation on the label.[4]

  • Spill Management :

    • In the event of a spill, evacuate non-essential personnel from the area.[5]

    • Remove all sources of ignition.[5]

    • For small spills, absorb the chemical with an inert material such as dry lime, sand, or soda ash.[5]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5][6]

    • Ventilate the area and wash the spill site after cleanup is complete.[5]

  • Container Disposal :

    • Empty containers that held 2-Oxetanone, 4-cyclohexyl- must be treated as hazardous waste.

    • It is recommended to triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

  • Arranging for Pickup :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3] Do not attempt to transport the waste off-site yourself.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet (SDS) for 2-Oxetanone, 4-cyclohexyl-, quantitative disposal parameters are based on general guidelines for beta-lactones and chemical waste.

ParameterGuidelineSource
pH of Aqueous Waste Adjust to a neutral pH range (typically 6-9) before disposal, if applicable and safe to do so.General chemical waste guidelines
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.
Storage Time Limit Follow institutional and local regulations for the maximum storage time of hazardous waste.

Experimental Protocols

The disposal procedures outlined above are based on standard protocols for handling hazardous chemical waste and information available for structurally similar compounds, such as β-propiolactone.[6][7] The core principle is to contain the chemical waste safely and have it managed by a licensed professional disposal service.

Disposal Workflow for 2-Oxetanone, 4-cyclohexyl-

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal cluster_spill Spill Response start Generation of 2-Oxetanone, 4-cyclohexyl- Waste collect Collect in a Compatible, Labeled Container start->collect Immediate Containment segregate Segregate from Incompatible Materials collect->segregate store Store in a Designated Hazardous Waste Area segregate->store pickup Schedule Waste Pickup with EHS store->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport end Final Disposal at an Approved Facility transport->end spill Spill Occurs absorb Absorb with Inert Material (e.g., sand, soda ash) spill->absorb collect_spill Collect and Place in a Sealed Container for Disposal absorb->collect_spill collect_spill->pickup Treat as Hazardous Waste

Caption: Disposal workflow for 2-Oxetanone, 4-cyclohexyl-.

References

Essential Safety and Logistics for Handling 2-Oxetanone, 4-cyclohexyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of 2-Oxetanone, 4-cyclohexyl-, a member of the beta-lactone family. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with 2-Oxetanone, 4-cyclohexyl-, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required. A face shield should also be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently.

  • Skin and Body Protection: A flame-retardant lab coat is essential. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan: Handling and Storage

A systematic approach to handling and storing 2-Oxetanone, 4-cyclohexyl- will minimize the risk of exposure and accidents.

Step 1: Pre-Handling Preparation

  • Ensure that all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Review the Safety Data Sheet (SDS) for any specific handling instructions.[1]

Step 2: Chemical Handling

  • Conduct all work involving 2-Oxetanone, 4-cyclohexyl- within a chemical fume hood to minimize inhalation exposure.

  • Use compatible labware, typically glass or other inert materials.

  • When transferring the chemical, do so carefully to avoid splashing. Use a funnel for liquid transfers into containers with narrow openings.

Step 3: Storage

  • Store 2-Oxetanone, 4-cyclohexyl- in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of 2-Oxetanone, 4-cyclohexyl- and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • All disposable materials that come into contact with 2-Oxetanone, 4-cyclohexyl-, such as gloves, pipette tips, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

Step 2: Chemical Waste

  • Unused or waste 2-Oxetanone, 4-cyclohexyl- should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix with other chemical waste unless compatibility has been confirmed.

Step 3: Disposal

  • All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled hazardous waste container for disposal. For large spills, evacuate the area and contact the institution's emergency response team.

Quantitative Data

The following table summarizes key quantitative data for related oxetanone compounds. Note that specific data for 2-Oxetanone, 4-cyclohexyl- was not available, and this information should be used as a general guideline.

PropertyValueSource Compound
Flash Point > 74°C2-Oxetanone[1]
TLV (Threshold Limit Value) 0.5 ppm (TWA)2-Oxetanone[1]

TWA: Time-Weighted Average

Experimental Workflow

G Workflow for Handling 2-Oxetanone, 4-cyclohexyl- cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood Proceed to Handling prep_safety_eq Locate Safety Equipment prep_fume_hood->prep_safety_eq Proceed to Handling handling_in_hood Work in Fume Hood prep_safety_eq->handling_in_hood Proceed to Handling handling_transfer Careful Transfer handling_in_hood->handling_transfer storage_container Seal & Label Container handling_transfer->storage_container After Use disposal_segregate Segregate Waste handling_transfer->disposal_segregate Generate Waste storage_location Store in Cool, Dry, Ventilated Area storage_container->storage_location disposal_container Use Designated Containers disposal_segregate->disposal_container disposal_program Follow Institutional Program disposal_container->disposal_program

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.